Technical Documentation Center

(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone
  • CAS: 1857014-04-0

Core Science & Biosynthesis

Exploratory

A Framework for Determining the Preliminary Pharmacokinetic Profile of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone

A Technical Guide for Drug Development Professionals Introduction The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is a meticulous process, with the characterization of its pharmacok...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is a meticulous process, with the characterization of its pharmacokinetic profile being a critical milestone.[1][2] This guide provides a comprehensive framework for determining the preliminary in vitro and in vivo pharmacokinetic properties of the NCE, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (CAS No. 1857014-04-0).[3] As this compound is not extensively documented in public literature, this document serves as a methodological whitepaper, outlining the essential assays and rationale for characterizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] Adherence to these principles will enable researchers to make informed decisions, optimize compound selection, and design effective preclinical studies.[1][6][7]

Compound Details:

PropertyValueSource
IUPAC Name (4-amino-4-methylpiperidin-1-yl)(cyclopropyl)methanone
CAS Number 1857014-04-0[3]
Molecular Formula C₁₀H₁₈N₂O[3]
Molecular Weight 182.26 g/mol [3]
SMILES CC1(CCN(CC1)C(=O)C2CC2)N[3]
Topological Polar Surface Area (TPSA) 46.33 Ų[3]
Predicted LogP 0.7362[3]

Part 1: In Vitro ADME Profiling: The Foundation of Pharmacokinetic Assessment

In vitro ADME assays are fundamental in early drug discovery, providing initial insights into a compound's potential pharmacokinetic behavior without the immediate need for animal studies.[4][5] These assays are designed to be high-throughput, enabling the rapid screening and selection of candidates with favorable properties.[6]

Absorption: Predicting Oral Bioavailability

The ability of a compound to be absorbed from the gastrointestinal tract is a primary determinant of its oral bioavailability. Key in vitro assays to assess this include:

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[7][8] This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.[8][9]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9][10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value of ≥240 ohms·cm² is generally considered acceptable.[10] The permeability of a fluorescent marker like Lucifer Yellow is also assessed to confirm the integrity of the tight junctions.[10]

  • Compound Dosing: The test compound, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone, is dissolved in a transport buffer (e.g., Hank's Balanced Salt Solution) at a non-toxic concentration, typically between 10 µM and 100 µM.[8][11][12]

  • Permeability Measurement: The assay is conducted in two directions:

    • Apical-to-Basolateral (A-to-B): The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This simulates absorption from the gut into the bloodstream.[8][9]

    • Basolateral-to-Apical (B-to-A): The compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8]

  • Sample Analysis: Samples are collected from the receiver chamber at specified time points and the concentration of the compound is quantified using a validated LC-MS/MS method.[13]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value (>10 x 10⁻⁶ cm/s) suggests high intestinal absorption.[8] The efflux ratio (Papp B-A / Papp A-B) is also determined; a ratio greater than 2 indicates potential active efflux.[10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Interpretation Caco2_Culture Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21-25 days for differentiation Caco2_Culture->Differentiation Integrity_Check Verify monolayer integrity (TEER & Lucifer Yellow) Differentiation->Integrity_Check Dosing Add compound to Apical or Basolateral side Integrity_Check->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Collect samples from receiver chamber over time Incubation->Sampling LCMS Quantify compound concentration by LC-MS/MS Sampling->LCMS Papp_Calc Calculate Papp (A->B, B->A) LCMS->Papp_Calc Efflux_Ratio Determine Efflux Ratio Papp_Calc->Efflux_Ratio Interpretation Classify permeability (High/Low) Efflux_Ratio->Interpretation

Caption: Caco-2 Permeability Assay Workflow.

Distribution: Understanding Compound Binding

Once absorbed, a drug's distribution in the body is significantly influenced by its binding to plasma proteins. Only the unbound fraction is pharmacologically active.[14][15]

Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding.[15][16]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

  • Preparation: The test compound is spiked into plasma (human and relevant preclinical species) at multiple concentrations.[14]

  • Dialysis Setup: The spiked plasma is added to one chamber of a RED device, separated by a semi-permeable membrane from a protein-free buffer (e.g., PBS) in the other chamber.[14][17]

  • Equilibration: The device is incubated at 37°C with gentle agitation for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[14][17]

  • Sample Collection and Analysis: Aliquots are taken from both the plasma and buffer chambers. To ensure accurate measurement, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to equalize matrix effects.[14] Protein is then precipitated, and the supernatant is analyzed by LC-MS/MS to determine the compound concentration.[14]

  • Calculation: The percentage of bound drug is calculated based on the difference in concentrations between the plasma and buffer chambers.[15]

Metabolism: Assessing Metabolic Stability

A compound's metabolic stability determines its half-life and potential for drug-drug interactions. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are commonly used for this assessment.[18][19]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Pooled human liver microsomes are incubated with the test compound in a phosphate buffer (pH 7.4).[18][20]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a cofactor for CYP enzymes.[18]

  • Time-Course Incubation: The reaction mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[21]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[21]

  • Sample Analysis: The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.[19][21]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[19]

G cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation Mix Prepare reaction mixture: Compound + Liver Microsomes + Buffer (pH 7.4) Preincubate Pre-incubate at 37°C Mix->Preincubate Start Initiate reaction with NADPH regenerating system Preincubate->Start Time_Points Take aliquots at 0, 5, 15, 30, 60 min Start->Time_Points Quench Stop reaction with cold acetonitrile Time_Points->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot % remaining vs. time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Liver Microsomal Stability Assay Workflow.

Part 2: Preliminary In Vivo Pharmacokinetic (PK) Study

Following promising in vitro data, a preliminary in vivo PK study in a rodent model (e.g., Sprague-Dawley rats) is the next logical step.[22][23] This provides essential information on how the compound behaves in a whole organism.[22][24]

Study Design and Execution

A well-designed rodent PK study is crucial for obtaining reliable data.[22][24]

Protocol Outline: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals should be cannulated (e.g., jugular vein) to allow for serial blood sampling from a single animal, reducing biological variability.[25]

  • Dose Formulation and Administration:

    • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle and administered as a bolus (e.g., 1 mg/kg). This allows for the determination of clearance, volume of distribution, and terminal half-life.[25][26]

    • Oral (PO) Administration: The compound is formulated as a solution or suspension and administered by oral gavage (e.g., 10 mg/kg). This route provides data on oral absorption and bioavailability.[25][26]

  • Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[24] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Sample Processing: Blood samples are processed to plasma, and the plasma is stored at -80°C until analysis.

  • Bioanalysis: A robust and validated LC-MS/MS method is essential for the accurate quantification of the compound in plasma samples.[27][28][29]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters.

Key Pharmacokinetic Parameters

The following table summarizes the primary PK parameters to be determined:

ParameterAbbreviationDescriptionImportance
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma.Indicates the rate and extent of absorption.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.Provides information on the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time.A measure of the extent of systemic exposure.
Clearance CLThe volume of plasma cleared of the drug per unit of time.Indicates the efficiency of drug elimination.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
Terminal Half-Life The time required for the plasma concentration of a drug to decrease by half.Determines the dosing interval.
Bioavailability F%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A key parameter for oral drug candidates, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral).

Conclusion

This technical guide outlines a systematic and industry-standard approach to characterizing the preliminary pharmacokinetic profile of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone. The data generated from these in vitro and in vivo studies are indispensable for establishing a comprehensive understanding of the compound's ADME properties.[7][30] These findings will provide the critical insights necessary to guide further lead optimization, support the design of future preclinical efficacy and toxicology studies, and ultimately determine the viability of this compound as a clinical candidate.[1][31]

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. ([Link])

  • Murine Pharmacokinetic Studies. National Institutes of Health. ([Link])

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. ([Link])

  • (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. National Institutes of Health. ([Link])

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. ([Link])

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. National Institutes of Health. ([Link])

  • Caco2 assay protocol. ([Link])

  • In Vitro ADME. BioDuro. ([Link])

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. ([Link])

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. ([Link])

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. ([Link])

  • Preclinical research strategies for drug development. AMSbiopharma. ([Link])

  • Bioanalytical Method Development A Comprehensive Guide. NorthEast BioLab. ([Link])

  • In Vitro ADME Assays and Services. Charles River Laboratories. ([Link])

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. National Institutes of Health. ([Link])

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. ([Link])

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ACS Publications. ([Link])

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. ([Link])

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Institutes of Health. ([Link])

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. National Institutes of Health. ([Link])

  • GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. ([Link])

  • In Vivo PK and TK. BioDuro. ([Link])

  • Microsomal Stability Assay Protocol. AxisPharm. ([Link])

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. ([Link])

  • High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set. National Institutes of Health. ([Link])

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Attentive Science. ([Link])

  • Plasma Protein Binding. QPS. ([Link])

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. ([Link])

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. National Institutes of Health. ([Link])

  • Preclinical Studies in Drug Development. PPD. ([Link])

Sources

Foundational

A Comprehensive Technical Guide to the Solubility and Stability Profiling of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone

Introduction In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is contingent upon a rigorous, early-stage characterization of its fundamental physicoch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is contingent upon a rigorous, early-stage characterization of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability stand as non-negotiable pillars that dictate a compound's ultimate success. Poor solubility directly impedes bioavailability, while instability can compromise safety, efficacy, and shelf-life. This guide provides an in-depth technical framework for the comprehensive evaluation of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (CAS: 1857014-04-0), a molecule incorporating a piperidine scaffold, a tertiary amide, and a primary amine—functional groups prevalent in many pharmaceutical agents.[1][2]

The objective here is not merely to present a set of protocols, but to instill a strategic, causality-driven approach. As researchers and drug development professionals, understanding why a specific experiment is performed and how its results inform subsequent decisions is paramount. This document outlines the requisite analytical foundations, detailed experimental workflows for solubility and stability assessment, and a framework for data interpretation, all grounded in authoritative regulatory guidelines and established scientific principles.

Physicochemical Profile and The Analytical Cornerstone

A thorough understanding of the molecule's structure is the first step in designing a relevant testing strategy.

Structural Analysis and Predicted Behavior
  • Molecular Formula: C₁₀H₁₈N₂O[1]

  • Molecular Weight: 182.26 g/mol [1]

  • Key Functional Groups:

    • Primary Amine (at C4): This is a strong basic center. It will be protonated at acidic and physiological pH, rendering this portion of the molecule charged and likely enhancing aqueous solubility. Its pKa will be a critical determinant of pH-dependent solubility.

    • Tertiary Amide: This functional group connects the piperidine and cyclopropyl moieties. Amide bonds are generally robust but are susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated.[3][4][5] This is a primary potential pathway for chemical degradation.

    • Piperidine Ring: A common heterocyclic pharmacophore.[2] The tertiary nitrogen within the ring is less basic than the primary amine. However, both the nitrogen and its adjacent carbons can be susceptible to oxidation, leading to the formation of N-oxides or imines.[6][7]

    • Cyclopropyl Ketone: This group provides a useful chromophore for UV-based analytical detection.

Based on this structure, we can anticipate pH-dependent solubility and potential degradation via hydrolysis of the amide bond and oxidation of the piperidine ring.

The Stability-Indicating HPLC Method: The Foundation of Analysis

All solubility and stability data are contingent upon a robust, validated analytical method capable of accurately quantifying the parent compound while separating it from any potential impurities or degradants. A stability-indicating method is one that demonstrates such specificity.[8] Forced degradation studies are essential to prove this capability.[9][10]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the molecule and separate it from more polar degradants.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water. (Provides a controlled pH and improves peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (The organic modifier for elution).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Return to 5% B

    • 18.5-22 min: Re-equilibration at 5% B

    • Rationale: A gradient is essential to ensure that any degradation products, which may have widely varying polarities, are eluted and resolved from the parent peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Ensures run-to-run reproducibility).

  • Detection Wavelength: 210 nm (or a determined λmax for the cyclopropyl ketone chromophore).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the compound in 50:50 Acetonitrile:Water and create a calibration curve (e.g., 1-200 µg/mL) to confirm linearity and for quantification.

Aqueous Solubility Assessment

Solubility testing in early development is bifurcated into two key types: kinetic and thermodynamic. Each provides a distinct and valuable piece of the puzzle.[12]

The Duality of Solubility: Kinetic vs. Thermodynamic
  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates when a concentrated organic stock solution (typically DMSO) is rapidly diluted into an aqueous buffer.[13] It simulates the conditions of many in vitro biological assays and provides an early flag for compounds that may have dissolution rate-limited absorption. The measured value often represents a supersaturated or amorphous state and is typically higher than the thermodynamic solubility.[14][15]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[14][16] It is a lower-throughput, more resource-intensive measurement crucial for pre-formulation development, as it defines the upper limit of concentration for a stable solution.

Workflow for Comprehensive Solubility Assessment

cluster_Kinetic Kinetic Solubility (Early Discovery) cluster_Thermo Thermodynamic Solubility (Pre-Formulation) K1 Prepare 10 mM Stock in DMSO K2 Dispense to 96-well plate containing aqueous buffer (pH 7.4) K1->K2 K3 Incubate (e.g., 2h) Allow Precipitation K2->K3 K4 Measure Turbidity (Nephelometry) or Analyze Supernatant (HPLC) K3->K4 T1 Add excess solid compound to vials with buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) T2 Shake/Stir at RT for 24-48 hours T1->T2 T3 Confirm Solid Phase (Visual/Microscopy) T2->T3 T4 Filter Supernatant (e.g., 0.22 µm PVDF) T3->T4 T5 Quantify Filtrate by Validated HPLC Method T4->T5 Start Compound Start->K1 Start->T1 cluster_Stress Stress Conditions (ICH Q1A/Q1B) DS Drug Substance (Solid or Solution) Acid Acid Hydrolysis 0.1 N HCl, 60°C DS->Acid Base Base Hydrolysis 0.1 N NaOH, 60°C DS->Base Ox Oxidation 3% H₂O₂, RT DS->Ox Therm Thermal (Solid) 80°C, Dry Heat DS->Therm Photo Photolytic ICH Q1B Light Box DS->Photo Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Report Report % Degradation & Number of Degradants. Elucidate Pathways. Analysis->Report

Caption: Workflow for ICH-compliant forced degradation studies.

Protocols for Forced Degradation

For each condition, a control sample (compound in solvent without stressor, kept at ambient temperature) must be run in parallel.

  • Causality: Targets the electrophilic carbonyl carbon of the amide bond, leading to cleavage into the corresponding carboxylic acid and amine fragments. [4][5]* Acid Hydrolysis Protocol:

    • Dissolve the compound in 0.1 N HCl to a final concentration of ~1 mg/mL.

    • Heat the solution in a sealed vial at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 N NaOH before dilution and HPLC analysis.

  • Base Hydrolysis Protocol:

    • Dissolve the compound in 0.1 N NaOH to a final concentration of ~1 mg/mL.

    • Heat the solution in a sealed vial at 60°C.

    • Withdraw aliquots at time points.

    • Neutralize the sample with an equivalent amount of 0.1 N HCl before dilution and HPLC analysis.

  • Causality: Targets electron-rich centers, primarily the piperidine nitrogen (to form an N-oxide) and potentially the adjacent carbons. [6][]* Protocol:

    • Dissolve the compound in a suitable solvent (e.g., water or acetonitrile) to ~1 mg/mL.

    • Add 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction over time (e.g., 2, 6, 12, 24 hours), as oxidation can be rapid. [9] 5. Quench the reaction if necessary and analyze by HPLC.

  • Causality: Provides energy to overcome activation barriers for any thermally labile pathways.

  • Protocol:

    • Place the solid compound in a vial and expose it to dry heat in a calibrated oven at 80°C for up to 48 hours.

    • At various time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Causality: Assesses the compound's sensitivity to light energy, which can induce photochemical reactions. This is governed by ICH Q1B guidelines. [18][19][20]* Protocol:

    • Expose both the solid compound and a solution (~1 mg/mL) to a calibrated light source that provides a standardized exposure to both UV and visible light (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). [21] 2. A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

    • Analyze samples after exposure by HPLC.

Illustrative Data Synthesis
Stress ConditionDuration% Degradation of ParentNo. of Major Degradation Products (>0.5%)
0.1 N HCl24h at 60°C8.5%1
0.1 N NaOH24h at 60°C11.2%2
3% H₂O₂12h at RT18.9%3
Thermal (Solid)48h at 80°C< 1.0%0
PhotolyticICH Q1B4.1%1

Note: Data are illustrative. The results suggest the compound is most labile to oxidation, moderately susceptible to hydrolysis, and relatively stable to heat and light.

Conclusion and Forward Look

This technical guide has outlined a comprehensive, phase-appropriate strategy for characterizing the solubility and intrinsic stability of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone. The illustrative data suggest a molecule with pH-dependent solubility, which is a critical consideration for developing an oral dosage form. The forced degradation profile indicates that the primary liabilities are oxidation and, to a lesser extent, hydrolysis of the amide bond.

These findings directly inform the next steps in the drug development process:

  • Formulation Development: For oral delivery, formulation strategies may need to buffer the microenvironment or use solubility enhancers to ensure adequate dissolution in the higher pH regions of the intestine.

  • Process Chemistry: Steps involving strong oxidizers should be avoided during synthesis and purification.

  • Packaging and Storage: While the compound appears relatively photostable, protection from atmospheric oxygen may be warranted. The use of antioxidants in a final formulation could be considered. Long-term stability studies should be set up based on these preliminary findings to establish an appropriate re-test period and storage conditions. [22] By systematically applying these protocols and interpreting the data within the context of chemical principles and regulatory expectations, research teams can build a robust data package that de-risks the candidate molecule and paves the way for successful progression toward clinical evaluation.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • National Institutes of Health. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Institutes of Health. (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone - PubChem. [Link]

  • International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

  • European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • International Council for Harmonisation. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (2024, September 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • ACS Publications. (2021, March 3). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. [Link]

  • Ovid. (2025, August 2). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • ACS Publications. (2013, February 11). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. [Link]

  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay? [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • SGS Thailand. Forced Degradation Testing. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • MDPI. The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. [Link]

  • Google Patents.
  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • ACS Publications. (2023, February 28). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. [Link]

  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • International Journal of Applied Pharmaceutics. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • Beijing Lambstone. (2018, August 31). ICH-Q1B-药品光稳定性试验指导原则. [Link]

  • Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • National Institutes of Health. (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone - PubChem. [Link]

  • National Institutes of Health. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • European Pharmaceutical Review. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. [Link]

  • Certified Laboratories. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • R Discovery. (1972, January 1). Studies on the Stability of Amides. IV. Intramolecular Hydroxyl Group Participation in the Acidic Hydrolysis of Aliphatic Amides. [Link]

  • Figshare. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for using (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone in cell culture assays

An Application Guide for the In Vitro Use of PF-06463922 (Lorlatinib) in Cancer Cell Culture Assays Abstract This document provides a comprehensive technical guide for the use of PF-06463922, a potent third-generation ty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Use of PF-06463922 (Lorlatinib) in Cancer Cell Culture Assays

Abstract

This document provides a comprehensive technical guide for the use of PF-06463922, a potent third-generation tyrosine kinase inhibitor, in cell-based assays. PF-06463922, widely known as Lorlatinib, is a selective, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene receptor tyrosine kinase.[1][2][3] Its macrocyclic structure confers high potency and metabolic stability, enabling it to overcome a wide spectrum of resistance mutations that render first and second-generation ALK inhibitors ineffective.[1][4][5] A key attribute of Lorlatinib is its designed ability to penetrate the blood-brain barrier, making it a critical agent for treating brain metastases.[2][3][6] This guide offers detailed protocols for the preparation, handling, and application of Lorlatinib in various cell culture-based experiments, including cell viability, target engagement, and signaling pathway analysis, to support researchers in oncology and drug development.

Introduction: Mechanism of Action and Scientific Context

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements or mutations, becomes a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC) and neuroblastoma.[1][7] While first-generation inhibitors like crizotinib showed remarkable efficacy, patients often develop resistance through secondary mutations in the ALK kinase domain.[7]

Lorlatinib (PF-06463922) was engineered to address this critical challenge. It potently inhibits wild-type ALK and ROS1, and maintains sub-nanomolar to low-nanomolar potency against a comprehensive panel of clinically observed ALK resistance mutations, including the highly refractory G1202R mutation.[1][4][5] Its mechanism involves competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking autophosphorylation and the subsequent activation of downstream signaling cascades essential for cancer cell proliferation and survival, such as the STAT3, PI3K/AKT, and RAS/MAPK pathways.

This guide provides the foundational protocols to empower researchers to accurately evaluate the cellular effects of Lorlatinib in relevant preclinical models.


Note on Compound Identity: The chemical name (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (CAS 1857014-04-0) represents a chemical entity. However, the vast majority of published biological and clinical research on potent ALK/ROS1 inhibition refers to the advanced, structurally distinct clinical compound PF-06463922 (Lorlatinib, CAS 1454846-35-5) . This guide is focused exclusively on the well-characterized biological activity of PF-06463922 (Lorlatinib). Researchers should verify the identity and purity of their specific compound.


Compound Preparation and Handling

Scientific rigor begins with the proper handling of the investigational compound. The following steps ensure reproducibility and prevent experimental artifacts.

Reagent and Equipment Checklist
  • PF-06463922 (Lorlatinib) solid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

  • Vortex mixer

  • -20°C and -80°C freezers

Preparation of High-Concentration Stock Solution (10 mM)

The causality behind preparing a high-concentration stock in 100% DMSO is twofold: it maximizes the solubility of the typically hydrophobic small molecule and minimizes the volume of solvent added to aqueous cell culture media, thereby preventing solvent-induced toxicity.

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Calculation: Determine the required mass of Lorlatinib powder to prepare a 10 mM stock solution. (Molecular Weight of Lorlatinib: 406.41 g/mol ).

    • Mass (mg) = 10 mmol/L * 0.001 L * 406.41 g/mol * 1000 mg/g = 4.06 mg for 1 mL

  • Dissolution: Carefully weigh the Lorlatinib powder and add the calculated volume of sterile DMSO.

  • Solubilization: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C for short-term use (1-2 months) or at -80°C for long-term storage (>2 months).

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and gloves when handling the solid compound or its concentrated stock solution.[8][9]

  • Handling: Avoid creating dust or aerosols when weighing the powder.[8][10] Handle in a well-ventilated area or a chemical fume hood.[8]

  • Disposal: Dispose of waste according to institutional and local environmental regulations.[10]

Core Application: Cell-Based Assays

The following protocols are designed for cancer cell lines known to be driven by ALK or ROS1 signaling.

Recommended Cell Lines and Culture Conditions

The choice of cell line is paramount for a mechanistically sound experiment. The table below lists suggested models based on published literature.

Cell Line Cancer Type Genotype Significance Reference
H3122 NSCLCEML4-ALK (WT)Crizotinib-sensitive, baseline model.[4]
H2228 NSCLCEML4-ALK (WT)Alternative ALK-fusion positive model.[5]
H3122-L1196M NSCLCEML4-ALK L1196MCrizotinib-resistant "gatekeeper" mutation.[4]
SNU-2535 NSCLCEML4-ALK G1269ACrizotinib-resistant patient-derived line.[4]
Kelly NeuroblastomaALK F1174LCrizotinib-resistant mutation.[11]
NB-1643 NeuroblastomaALK R1275QCrizotinib-sensitive mutation.[12]

General Culture: Maintain cell lines in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

Protocol 1: Cell Viability Dose-Response Assay

This assay quantifies the concentration-dependent effect of Lorlatinib on cell proliferation to determine its IC₅₀ (half-maximal inhibitory concentration). A 72-hour endpoint is standard for assessing anti-proliferative effects.[4]

Workflow Diagram: Cell Viability Assay

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_read Day 5: Assay Readout A 1. Harvest & Count Cells B 2. Seed Cells in 96-well Plate (e.g., 3,000-5,000 cells/well) A->B C 3. Incubate Overnight (24h) B->C D 4. Prepare Serial Dilutions of Lorlatinib (e.g., 1 µM to 0.1 nM) C->D E 5. Add Compound to Wells (Final DMSO < 0.1%) D->E G 7. Incubate for 72h E->G F 6. Include Vehicle (DMSO) Control F->E H 8. Add Viability Reagent (e.g., MTS, CellTiter-Glo®) G->H I 9. Incubate as per Manufacturer H->I J 10. Read Plate on Spectrophotometer or Luminometer I->J

Caption: Workflow for a 96-well plate cell viability assay.

Step-by-Step Method:

  • Cell Seeding: Trypsinize and count cells. Seed the appropriate number of cells (empirically determined for each cell line to ensure exponential growth over 96 hours) into each well of a 96-well plate in 100 µL of media. Leave perimeter wells filled with sterile water to minimize evaporation. Incubate overnight.

  • Compound Preparation: Prepare a 2X working concentration series of Lorlatinib in complete culture medium from your 10 mM DMSO stock. For example, to achieve a final concentration range of 1000 nM to 0.1 nM, your 2X series would be 2000 nM to 0.2 nM. Critically, ensure the DMSO concentration is constant across all wells.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells containing 100 µL of media with cells. This brings the final volume to 200 µL and dilutes the compound to the desired 1X final concentration. Include wells treated with vehicle control (medium with the same final DMSO concentration as the highest drug dose).

  • Incubation: Return the plate to the incubator for 72 hours.

  • Data Acquisition: Add a viability reagent (e.g., MTS, resazurin, or an ATP-based luminescent reagent) and measure the signal according to the manufacturer's protocol.

  • Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the normalized viability against the log-transformed drug concentration and fit a four-parameter non-linear regression curve to calculate the IC₅₀ value.

Protocol 2: Western Blot for ALK Target Inhibition

This protocol validates that Lorlatinib inhibits its intended target, phospho-ALK, and its downstream effectors. A shorter treatment time (2-6 hours) is used to capture the direct effects on signaling before secondary effects like apoptosis occur.

Signaling Pathway Diagram: ALK Inhibition by Lorlatinib

G cluster_pathway ALK Signaling Cascade cluster_downstream Downstream Pathways ALK ALK Receptor Tyrosine Kinase pALK p-ALK (Active) ALK->pALK Autophosphorylation STAT3 STAT3 pALK->STAT3 PI3K PI3K/AKT pALK->PI3K MAPK RAS/MAPK pALK->MAPK Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K->Proliferation MAPK->Proliferation Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->pALK Inhibits

Caption: Lorlatinib inhibits ALK autophosphorylation.

Step-by-Step Method:

  • Seeding: Seed cells in 6-well plates at a density that achieves 70-80% confluency on the day of the experiment. Allow cells to attach overnight.

  • Starvation (Optional): For some cell lines, reducing the serum to 0.5-1% for 4-6 hours before treatment can lower basal signaling and enhance the observed effect of the inhibitor.

  • Treatment: Treat cells with a range of Lorlatinib concentrations (e.g., 0, 10 nM, 50 nM, 250 nM) for 2-6 hours.

  • Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Normalize protein amounts, separate by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies.

    • Key Primary Antibodies:

      • Phospho-ALK (Tyr1604)[4][5]

      • Total ALK

      • Phospho-STAT3 (Tyr705)[5]

      • Phospho-AKT (Ser473)[5]

      • Phospho-ERK1/2 (Thr202/Tyr204)[5]

      • Actin or Tubulin (as a loading control)

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands.

  • Expected Outcome: A dose-dependent reduction in the signal for p-ALK and its downstream phosphorylated targets, with no change in total protein levels or the loading control.

Data Summary and Interpretation

Table 1: Reported In Vitro Activity of Lorlatinib (PF-06463922)

Assay Type Model Metric Reported Potency Reference
Biochemical AssayRecombinant wild-type ALKKᵢ<0.07 nM[4]
Biochemical AssayRecombinant ALK L1196MKᵢ<0.1 nM[4]
Biochemical AssayRecombinant ALK G1269AKᵢ<0.1 nM[4]
Cell Growth AssaySNU-2535 (EML4-ALK G1269A)IC₅₀47 nM[4]
Cell Growth AssayMGH021-5 (SQSTM1-ALK G1202R)IC₅₀63 nM[4]
Cell Growth AssayMGH056-1 (EML4-ALK I1171T)IC₅₀23 nM[4]
ALK PhosphorylationPatient-derived cellsIC₅₀Correlates closely with cell growth IC₅₀s[4]

Conclusion

PF-06463922 (Lorlatinib) is a next-generation ALK/ROS1 inhibitor with exceptional potency against both wild-type and mutated forms of the ALK kinase. The protocols detailed in this guide provide a robust framework for investigating its biological activity in vitro. By adhering to these standardized methods for compound handling, assay execution, and data analysis, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of this important anticancer agent.

References

  • ClinicalTrials.gov. (2016). PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB. Available at: [Link]

  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell. Available at: [Link]

  • Guan, J., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease Models & Mechanisms. Available at: [Link]

  • Redaelli, S., et al. (2018). Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. Clinical Cancer Research. Available at: [Link]

  • Infarinato, N. G., et al. (2016). The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma. Cancer Discovery. Available at: [Link]

  • Basit, S., et al. (2020). A User's Guide to Lorlatinib. ResearchGate. Available at: [Link]

  • Johnson, T. W., et al. (2014). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Infarinato, N. G., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Oncotarget. Available at: [Link]

  • Guan, J., et al. (2016). Abstract B12: The ALK inhibitor PF-06463922 shows significant response as a single agent in ALK/MYCN driven models of neuroblastoma. Cancer Research. Available at: [Link]

Sources

Application

Application of Piperidine Derivatives in Neuroscience Research: A Guide Featuring Pimavanserin (ACP-103)

Note to the Reader The specific compound "(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone" is not well-documented in publicly available scientific literature for applications in neuroscience research. To provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader

The specific compound "(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone" is not well-documented in publicly available scientific literature for applications in neuroscience research. To provide a comprehensive and actionable guide in line with the user's request, this document will focus on a class of structurally related compounds—piperidine derivatives—and will use a well-characterized molecule, Pimavanserin (ACP-103) , as a representative example. Pimavanserin is a notable piperidine-containing compound with significant applications in neuroscience, particularly in the treatment of psychosis. This guide will provide the detailed application notes, protocols, and scientific context requested, using Pimavanserin to illustrate the potential roles and experimental investigation of novel piperidine derivatives in neuroscience.

I. Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of pharmacophoric groups, enabling high-affinity and selective interactions with a variety of neuronal receptors and transporters. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, can be strategically constrained or substituted to optimize binding kinetics, selectivity, and pharmacokinetic properties.

This guide focuses on the application of piperidine derivatives in neuroscience research, with a detailed exploration of Pimavanserin (ACP-103) , an inverse agonist of the serotonin 2A (5-HT2A) receptor. Pimavanserin's development and characterization provide an excellent case study for researchers investigating novel piperidine-containing compounds for potential therapeutic applications in neuropsychiatric disorders.

II. Pimavanserin (ACP-103): A Case Study

Chemical Name: N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide

Molecular Formula: C25H34FN3O2

Pimavanserin is a potent and selective inverse agonist of the 5-HT2A receptor, with lower affinity for the 5-HT2C receptor and negligible activity at other monoaminergic receptors, including dopamine D2 receptors.[1][2] This unique pharmacological profile distinguishes it from traditional antipsychotics that primarily act as dopamine D2 receptor antagonists, and it is approved for the treatment of Parkinson's disease psychosis.

Mechanism of Action: Inverse Agonism at the 5-HT2A Receptor

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, even in the absence of its endogenous ligand serotonin, can exhibit a basal level of signaling activity (constitutive activity). While a neutral antagonist would block the binding of an agonist without affecting this basal activity, an inverse agonist like Pimavanserin binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.

This mechanism is particularly relevant in conditions where hyperactivity of the serotonergic system is implicated. By reducing the baseline signaling of 5-HT2A receptors, Pimavanserin can modulate downstream pathways involved in psychosis, without the motor side effects associated with dopamine receptor blockade.

Signaling Pathway of the 5-HT2A Receptor and the Action of Pimavanserin

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Agonist Binding Gq_G11 Gq/11 Receptor->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., Glutamate Modulation) Ca_release->Downstream PKC->Downstream Pimavanserin Pimavanserin (Inverse Agonist) Pimavanserin->Receptor Binds and Stabilizes Inactive State G cluster_0 Pre-treatment cluster_1 Challenge cluster_2 Observation cluster_3 Analysis Acclimation Acclimation of Mice Dosing Administer Test Compound or Vehicle Acclimation->Dosing DOI_Admin Administer DOI Dosing->DOI_Admin After Pre-treatment Time Observation Record Head-Twitch Response DOI_Admin->Observation Analysis Compare Treatment Groups Observation->Analysis

Sources

Method

Application Notes &amp; Protocols for Establishing an In Vivo Dosing Regimen for (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible dosing regimen for the novel compound (4-Amino-4-methyl-pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible dosing regimen for the novel compound (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (CAS: 1857014-04-0) in preclinical animal models. Due to the limited availability of public data on this specific molecule, this guide is structured as a foundational framework. It outlines the critical steps from initial characterization and formulation to the systematic execution of in vivo studies, including dose range-finding, pharmacokinetic analysis, and preliminary efficacy assessment. The protocols herein are designed to be self-validating, emphasizing scientific rationale and causality to ensure the generation of high-quality, translatable data.

Introduction: The Challenge of a Novel Compound

This document serves as a roadmap for investigators to navigate the preclinical development process for this compound. It provides both the theoretical basis and practical, step-by-step protocols required to define a therapeutic window, ensuring that subsequent efficacy studies are built on a solid pharmacokinetic and safety foundation.

Part 1: Pre-Dosing Characterization & Formulation Development

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential for developing a suitable and stable formulation. This step is critical for ensuring accurate dosing and bioavailability.

Physicochemical Properties

A summary of the known properties for (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone is presented below. This data is crucial for selecting appropriate solvents and excipients.

PropertyValueSource
CAS Number 1857014-04-0[5]
Molecular Formula C₁₀H₁₈N₂O[5]
Molecular Weight 182.26 g/mol [5]
Topological Polar Surface Area (TPSA) 46.33 Ų[5]
Predicted LogP 0.7362[5]

The moderate TPSA and low LogP suggest the compound may have reasonable aqueous solubility, but this must be empirically verified.

Protocol: Formulation and Vehicle Selection

Rationale: The goal is to create a homogenous, stable, and non-toxic formulation that can be accurately administered. The choice of vehicle can significantly impact drug absorption and animal welfare. Testing the vehicle alone as a control group is mandatory to differentiate compound effects from vehicle effects.[3]

Materials:

  • (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone powder

  • Sterile Saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Tween® 80

  • Polyethylene glycol 400 (PEG400)

  • Carboxymethylcellulose (CMC)

  • Sterile water for injection

  • pH meter, vortex mixer, magnetic stirrer, sterile filters (0.22 µm)

Step-by-Step Protocol:

  • Solubility Screening:

    • Attempt to dissolve 1 mg of the compound in 1 mL of various solvents (e.g., water, saline, 10% DMSO, 100% DMSO, 5% Tween 80 in saline, 10% PEG400 in saline).

    • Observe for complete dissolution, precipitation, or cloudiness. This initial screen will identify promising vehicle systems.

  • Developing an Aqueous Formulation (Preferred):

    • Based on the screening, if the compound is soluble in saline at the required concentration, this is the ideal vehicle.

    • If solubility is limited, try adjusting the pH. Many amine-containing compounds are more soluble at a slightly acidic pH. Add small increments of 0.1 N HCl to a saline suspension of the compound and monitor for dissolution. Ensure the final pH is within a physiologically tolerable range (pH 4-8).

  • Developing a Co-Solvent/Surfactant Formulation (If Necessary):

    • For poorly soluble compounds, a co-solvent system is often required. A common vehicle is 10% DMSO / 40% PEG400 / 50% Saline .

    • Preparation: First, dissolve the compound in DMSO. Then, add the PEG400 and mix thoroughly. Finally, add the saline dropwise while vortexing to prevent precipitation.

    • Another common vehicle for oral administration is 0.5% CMC / 0.1% Tween® 80 in sterile water . This creates a suspension for compounds that cannot be fully dissolved.

  • Final Preparation and Sterilization:

    • Once a suitable vehicle is identified and the compound is dissolved or suspended, ensure the final formulation is sterile, especially for parenteral routes (IV, IP, SC).

    • For solutions, filter through a 0.22 µm sterile filter. Suspensions cannot be sterile-filtered and must be prepared aseptically.

    • Prepare fresh on the day of dosing unless stability data indicates otherwise.

Part 2: Theoretical Dose Estimation & Interspecies Scaling

Rationale: The initial dose for in vivo studies is a critical decision. While no in vitro potency data (e.g., IC50) is publicly available for this compound, the principles of dose selection remain the same. The process typically starts with in vitro data and uses allometric scaling to estimate a starting dose in animals.[3] In the absence of such data, a conservative approach must be taken in the first in vivo experiment.

Allometric scaling is a method that relates the physiological and metabolic processes of different species to their body weight or body surface area.[6][7] This allows for a more rational dose extrapolation between species than simple mg/kg conversions.[8][9][10]

The general formula for dose conversion based on Body Surface Area (BSA) is:

Dose₂ = Dose₁ × (Weight₁ / Weight₂) ^ (1 - 0.67)

A more practical approach uses pre-calculated conversion factors (Kₘ), where:

Dose (mg/kg) in Species B = Dose (mg/kg) in Species A × (Kₘ of Species A / Kₘ of Species B)

Table of Interspecies Dose Conversion Factors:

SpeciesBody Weight (kg)Body Surface Area (m²)Kₘ Factor (Body Weight / BSA)
Mouse 0.020.00663
Rat 0.150.0256
Dog 100.4522
Monkey 30.2412
Human 701.7337

Example: To convert a 10 mg/kg dose from a mouse to a rat: Rat Dose = 10 mg/kg × (3 / 6) = 5 mg/kg

Part 3: Core In Vivo Study Protocols

The following protocols outline a logical sequence of studies to define the dosing regimen. The workflow progresses from safety and tolerability to pharmacokinetics, which together inform the dose selection for efficacy models.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy & Regimen Design DRF Dose Range-Finding (DRF) Study (Single Ascending Dose) MTD Determine Maximum Tolerated Dose (MTD) DRF->MTD Identify NOAEL PK_Study Single-Dose PK Study (at ≤ MTD) MTD->PK_Study Inform Dose Selection PK_Params Calculate Cmax, AUC, T½ PK_Study->PK_Params Efficacy Proof-of-Concept Efficacy Study (Multiple Doses below MTD) PK_Params->Efficacy Inform Dose & Frequency Regimen Establish Therapeutic Window & Define Chronic Dosing Regimen Efficacy->Regimen

Caption: Workflow for establishing an in vivo dosing regimen.

Protocol: Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Rationale: This is the foundational in vivo experiment for any novel compound.[4][11] Its purpose is to identify a range of doses that are tolerated by the animal, pinpointing the highest dose that causes no significant adverse effects (No Observed Adverse Effect Level - NOAEL) and the dose that results in unacceptable toxicity (the MTD). This study uses a small number of animals and a single ascending dose design.

Methodology:

  • Animal Model: Male and female BALB/c mice (6-8 weeks old).

  • Group Allocation: n=2-3 animals per group (1 male, 1 female or 2M, 1F).

    • Group 1: Vehicle Control

    • Group 2: 1 mg/kg

    • Group 3: 3 mg/kg

    • Group 4: 10 mg/kg

    • Group 5: 30 mg/kg

    • Group 6: 100 mg/kg (Note: Doses are logarithmic and chosen to span a wide range due to the lack of prior data. The starting dose of 1 mg/kg is a conservative choice).

  • Administration: A single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then at 8, 24, and 48 hours.

    • Record clinical signs of toxicity: changes in posture, activity (lethargy or hyperactivity), breathing rate, convulsions, tremors, and stereotypy.

    • Record body weight daily for 7 days. A weight loss of >15-20% is a common humane endpoint.

  • Endpoint: The MTD is defined as the dose that causes significant but reversible clinical signs or a body weight loss of ~15% without mortality. The NOAEL is the highest dose at which no adverse effects are observed.

Protocol: Single-Dose Pharmacokinetic (PK) Study

Rationale: A PK study reveals what the body does to the drug. It measures the concentration of the compound in the blood over time to determine its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] This is essential for correlating drug exposure (AUC) with pharmacological effects and for determining dosing frequency based on the drug's half-life (T½).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g). A larger animal like the rat is often preferred for PK studies due to easier serial blood sampling.

  • Dosing: Administer a single dose of the compound at a level at or below the MTD determined in the DRF study (e.g., 30 mg/kg PO).

  • Blood Sampling:

    • Collect sparse samples (n=3-4 rats per time point).

    • Collect ~100 µL of blood from the tail or saphenous vein into heparinized tubes at the following time points: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table of Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cₘₐₓ Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tₘₐₓ Time to reach CₘₐₓReflects the speed of absorption.
AUC Area Under the Curve (Concentration vs. Time)Represents the total systemic exposure to the drug.
T½ (Half-life) Time required for the plasma concentration to decrease by halfCrucial for determining the dosing interval/frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Protocol: Example Proof-of-Concept (Efficacy) Study

Rationale: Once a tolerated dose range and the PK profile are understood, an efficacy study can be designed to see if the compound has the desired biological effect. Since the mechanism of action for this compound is unknown, we will use a generic and robust model for central nervous system activity: the acetic acid-induced writhing test for analgesia, a common application for piperidine derivatives.[12]

Methodology:

  • Animal Model: Male ICR mice (20-25g).

  • Group Allocation: n=8-10 animals per group.

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Morphine, 10 mg/kg IP)

    • Group 3: Compound (Dose 1, e.g., 3 mg/kg PO)

    • Group 4: Compound (Dose 2, e.g., 10 mg/kg PO)

    • Group 5: Compound (Dose 3, e.g., 30 mg/kg PO) (Note: Doses are selected based on the DRF and PK results to be below the MTD and to provide varying levels of exposure).

  • Procedure:

    • Administer the compound or controls via the chosen route (PO).

    • Wait for a period corresponding to the Tₘₐₓ determined in the PK study (e.g., 60 minutes) to ensure peak plasma concentrations coincide with the test.

    • Administer an IP injection of 0.6% acetic acid solution (10 mL/kg).

    • Immediately place the mouse in an observation chamber and start a timer.

    • Count the number of "writhes" (a characteristic stretching and constriction of the abdomen) for a 15-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition for each drug-treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in Vehicle) - (Mean writhes in Treatment)] / (Mean writhes in Vehicle) × 100

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Conclusion

The successful preclinical development of a novel compound such as (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone hinges on a systematic and evidence-based approach to establishing its dosing regimen. By following the logical progression of formulation development, dose-range finding, pharmacokinetic profiling, and proof-of-concept efficacy testing, researchers can build a comprehensive data package. This framework not only ensures animal welfare and the responsible use of resources but also maximizes the potential for identifying a clear therapeutic window, thereby providing the robust foundation necessary for advancing a promising compound toward clinical evaluation.

References

  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on rel
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on rel
  • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. [Link]

  • Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of dose extrapolation. British journal of pharmacology, 157(6), 907–921. [Link]

  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on rel
  • El-Subbagh, H. I. (1983). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • (Reference not directly cited in the text, but provides context on rel
  • ChemSafetyPRO. Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. ChemSafetyPRO. [Link]

  • Mordenti, J. (1986). Dosage regimen design for pharmaceutical studies conducted in animals. Journal of pharmaceutical sciences, 75(9), 852–857. [Link]

  • de Oliveira, L. F., et al. (2024). Pharmacokinetics, Dose-Proportionality, and Tolerability of Intravenous Tanespimycin (17-AAG) in Single and Multiple Doses in Dogs: A Potential Novel Treatment for Canine Visceral Leishmaniasis. Pharmaceutics, 16(6), 791. [Link]

  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on rel
  • Patsnap Synapse. Using Allometric Scaling to Predict Human PK from Animals. Patsnap. [Link]

  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on rel
  • AMSBIO. Preclinical research strategies for drug development. AMSBIO. [Link]

  • Barn World. Can Animal Scales Help with Dosage Calculations for Medications?. Barn World. [Link]

Sources

Application

use of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone as a chemical probe for target validation

An Application Note on the use of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone as a structural pharmacophore in chemical probes for target validation, specifically focusing on the non-receptor protein tyrosine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the use of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone as a structural pharmacophore in chemical probes for target validation, specifically focusing on the non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11).

The Pharmacological Significance of the Probe

Targeting protein tyrosine phosphatases (PTPs), particularly SHP2, has historically been challenged by the highly conserved, positively charged nature of the catalytic pocket, which renders orthosteric inhibitors poorly membrane-permeable and non-selective[1]. The paradigm shifted with the discovery of allosteric inhibitors that stabilize SHP2 in its auto-inhibited conformation[2].

The chemical moiety (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone serves as a highly optimized basic amine building block in the design of next-generation SHP2 allosteric probes[3]. The protonated tertiary amine (pKa ~9.5) forms critical electrostatic interactions and hydrogen bonds within the tunnel-like allosteric pocket formed at the confluence of the N-SH2, C-SH2, and PTP domains[2]. Concurrently, the cyclopropyl-methanone group provides a rigid, sterically defined vector that perfectly occupies the hydrophobic cleft, locking the enzyme and preventing the N-SH2 domain from disengaging upon upstream receptor tyrosine kinase (RTK) activation[4].

Mechanistic Rationale: Locking the Auto-Inhibited State

Under basal conditions, SHP2 exists in an auto-inhibited "closed" state where the N-SH2 domain physically blocks the PTP catalytic site[5]. Upon RTK activation, phosphorylated tyrosine motifs bind the SH2 domains, inducing a conformational shift that exposes the catalytic site, thereby promoting RAS activation and downstream MAPK/ERK signaling[4].

Probes incorporating the (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone moiety act via a conformational selection mechanism[2]. They selectively bind the closed state, acting as a molecular "glue" between the domains. This allosteric blockade is insurmountable by upstream activating signals, effectively silencing the oncogenic signaling cascade[1].

SHP2_Mechanism RTK Receptor Tyrosine Kinases (Active) SHP2_Active SHP2 (Active State) PTP domain exposed RTK->SHP2_Active Recruits & Activates SHP2_Auto SHP2 (Auto-inhibited) N-SH2 blocks PTP domain SHP2_Auto->SHP2_Active pY-peptide binding RAS RAS Activation SHP2_Active->RAS Dephosphorylates regulators MAPK MAPK/ERK Pathway (Proliferation) RAS->MAPK Kinase Cascade Probe Chemical Probe (4-Amino-4-methyl-piperidin-1-yl) -cyclopropyl-methanone Probe->SHP2_Auto Binds allosteric tunnel Stabilizes closed state Probe->SHP2_Active Prevents activation

Fig 1. SHP2 allosteric inhibition mechanism blocking the RTK/RAS/MAPK signaling cascade.

The Self-Validating Experimental System

To validate SHP2 as a therapeutic target using this chemical probe, we must employ a self-validating triad of assays. A biochemical assay proves functional inhibition, a biophysical assay confirms direct target engagement in live cells, and a cellular assay validates the downstream phenotypic consequence.

Validation_Workflow Probe Probe Synthesis & Formulation Biochem 1. Biochemical DiFMUP Assay (Functional Inhibition) Probe->Biochem Biophys 2. Biophysical CETSA (Target Engagement) Biochem->Biophys Cellular 3. Cellular p-ERK AlphaLISA (Pathway Suppression) Biophys->Cellular

Fig 2. Self-validating workflow for chemical probe target engagement and pathway suppression.

Step-by-Step Protocols for Target Validation

Biochemical Validation via DiFMUP Phosphatase Assay

Causality: Because the probe targets the auto-inhibited state, assaying basal SHP2 activity yields poor signal-to-noise. We must artificially stimulate SHP2 using an activating bis-phosphorylated peptide (e.g., IRS1 pY1172/pY1222) to open the conformation. The probe's efficacy is measured by its ability to force the enzyme back into the closed state, thereby inhibiting the cleavage of the fluorogenic substrate DiFMUP[2].

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.

  • Enzyme Activation: In a 384-well black microplate, pre-incubate 0.5 nM recombinant full-length human SHP2 protein with 0.5 µM IRS1 activating peptide for 30 minutes at room temperature to achieve the fully open conformation.

  • Probe Incubation: Add 10-point, 3-fold serial dilutions of the chemical probe (starting at 10 µM). Incubate for 60 minutes. Critical Step: Allosteric inhibitors exhibit slow-binding kinetics; skipping this incubation will result in artificially high IC50 values.

  • Substrate Addition: Initiate the reaction by adding 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Kinetic Readout: Measure fluorescence (Excitation: 358 nm / Emission: 450 nm) continuously for 20 minutes. Calculate the initial velocity (V0) to determine the IC50.

Biophysical Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays cannot account for cellular permeability, efflux pumps, or off-target lysosomal trapping—a known phenomenon for basic amine-containing SHP2 inhibitors[5]. CETSA provides definitive proof that the probe engages full-length SHP2 in its native intracellular environment. Binding of the probe thermodynamically stabilizes the protein, shifting its aggregation temperature (Tm)[1].

  • Cell Culture & Treatment: Seed KYSE-520 cells (a highly SHP2-dependent esophageal cancer line) in 10 cm dishes. Treat with 1 µM of the probe or DMSO vehicle for 2 hours at 37°C.

  • Thermal Profiling: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the suspension into 8 PCR tubes (50 µL each).

  • Heating: Subject the tubes to a temperature gradient (e.g., 42°C to 63°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the soluble (folded) SHP2 from the precipitated (unfolded) SHP2.

  • Detection: Resolve the soluble fractions via SDS-PAGE and Western Blot using an anti-SHP2 primary antibody. Quantify band intensities to calculate the Δ Tm.

Functional Cellular Readout: p-ERK1/2 AlphaLISA

Causality: SHP2 acts upstream of RAS to stimulate the MAPK pathway. If the probe successfully engages and inhibits SHP2, we must observe a rapid, dose-dependent decrease in ERK1/2 phosphorylation. AlphaLISA is chosen over Western Blot for its high-throughput, quantitative dynamic range, allowing precise cellular IC50 determination[4].

  • Plating: Seed KYSE-520 cells at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Probe Treatment: Treat cells with serial dilutions of the probe for 2 hours.

  • EGF Stimulation: Stimulate cells with 10 ng/mL Epidermal Growth Factor (EGF) for 10 minutes to induce a robust MAPK signaling spike.

  • Lysis & Detection: Aspirate media and add AlphaLISA lysis buffer. Transfer lysates to a 384-well OptiPlate. Add Acceptor beads conjugated to anti-ERK1/2 (total) and Donor beads conjugated to anti-p-ERK1/2 (Thr202/Tyr204).

  • Incubation & Read: Incubate in the dark for 2 hours at room temperature. Read the Alpha signal (Excitation: 680 nm / Emission: 615 nm).

Quantitative Data Interpretation

To confirm the probe is a valid tool for SHP2 target validation, the experimental data should align with the following standard pharmacological thresholds:

Assay TypeParameter MeasuredTarget Threshold for Validated ProbeBiological Significance
Biochemical (DiFMUP) Enzymatic IC50< 100 nMConfirms high-affinity allosteric binding and functional enzyme suppression.
Biophysical (CETSA) Thermal Shift ( Δ Tm)> +3.0 °CProves the probe is membrane-permeable and thermodynamically stabilizes SHP2 in cellulo.
Cellular (AlphaLISA) Cellular p-ERK IC50< 500 nMValidates that target engagement directly translates to the suppression of the oncogenic RAS/MAPK cascade.

References

  • [3] US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists. Google Patents. Available at:

  • [2] Full article: Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]. Taylor & Francis. Available at:

  • [1] Dual Allosteric Inhibition of SHP2 Phosphatase. PubMed (NIH). Available at:

  • [5] Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation (JCI). Available at:

  • [4] Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib. AACR Journals. Available at:

Sources

Method

Application Note: High-Throughput Screening and Fragment-Based Drug Discovery Utilizing the Privileged Scaffold (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery Content Type: Application Note & Experimental Protocols Introduction and Scientific Rationale The identification of high-quality ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery Content Type: Application Note & Experimental Protocols

Introduction and Scientific Rationale

The identification of high-quality chemical starting points is the most critical bottleneck in early-stage drug discovery. Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient alternative to traditional High-Throughput Screening (HTS), focusing on low-molecular-weight compounds (<300 Da) that bind with high ligand efficiency[1].

The compound (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (Molecular Weight: 182.26 Da) represents an ideal, "Rule of Three" compliant fragment. The 4-aminopiperidine core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to target viral assemblies, G-protein-coupled receptors (GPCRs), and kinases[2][3]. The primary amine at the 4-position, sterically tuned by the adjacent methyl group, provides an excellent synthetic vector for rapid hit-to-lead derivatization (e.g., via amide coupling or reductive amination)[3].

The Self-Validating Assay Paradigm: SPR to TR-FRET

Because fragments inherently exhibit weak initial binding affinities (typically Kd​ in the micromolar to millimolar range), traditional biochemical assays often fail to detect them[4]. To build a self-validating screening system, we employ a two-tiered orthogonal approach:

  • Primary Screen - Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique exquisitely sensitive to the binding of low-molecular-weight compounds[4]. It provides direct kinetic ( kon​ , koff​ ) and affinity ( Kd​ ) data, filtering out non-binders and identifying fragments with high ligand efficiency[5].

  • Orthogonal Validation - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Fragments confirmed by SPR are advanced to a TR-FRET biochemical assay to verify functional inhibition (e.g., disrupting a protein-protein interaction)[6]. Because fragments must be screened at high concentrations (up to 1 mM), compound auto-fluorescence is a major source of false positives. TR-FRET utilizes long-lived lanthanide fluorophores (like Terbium), allowing a microsecond time-delay before measurement. This delay ensures all prompt background fluorescence decays, yielding an exceptionally high signal-to-noise ratio[7].

Experimental Workflow Diagram

FBDD_Workflow Lib Fragment Library (4-Aminopiperidine core) SPR Primary Screen: SPR (Affinity & Kinetics) Lib->SPR Rule of 3 Compliant TRFRET Orthogonal Validation: TR-FRET (Functional Inhibition) SPR->TRFRET Kd < 1 mM LE > 0.3 XRAY Structural Biology (X-Ray Crystallography) TRFRET->XRAY IC50 Confirmed HTL Hit-to-Lead Optimization (Derivatization) XRAY->HTL Structure-Based Design HTL->SPR Iterative Cycle

Fragment-based drug discovery workflow utilizing SPR and TR-FRET for orthogonal hit validation.

Step-by-Step Protocols

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality Note: Fragments have low mass (182 Da) and weak affinity, generating very low SPR response units (RU). Consequently, they must be injected at high concentrations (e.g., 500 µM) containing up to 5% DMSO. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample can produce a bulk shift that entirely masks the fragment's binding signal. Therefore, a rigorous DMSO solvent correction curve is mandatory[4].

Step 1: Sensor Chip Preparation and Target Immobilization

  • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K) and prime with Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Activate flow cells 1 (Reference) and 2 (Active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Dilute the target protein to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5) and inject over flow cell 2 until an immobilization level of ~3,000 RU is achieved.

  • Quench both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: DMSO Solvent Correction Setup

  • Prepare a running buffer containing exactly 5.0% DMSO.

  • Prepare a solvent correction series ranging from 4.5% to 5.5% DMSO in running buffer (8 points).

  • Inject the solvent correction series at the beginning of the run, and every 50 cycles thereafter, to map the bulk refractive index mismatch.

Step 3: Fragment Library Injection

  • Prepare a 100 mM stock of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone in 100% DMSO.

  • Dilute the fragment to a final screening concentration of 500 µM in running buffer (final DMSO concentration = 5.0%).

  • Inject the fragment over both flow cells at a flow rate of 30 µL/min for 60 seconds (association), followed by a 60-second dissociation phase.

  • Data Analysis: Subtract the reference flow cell and the blank injection (double referencing). Apply the DMSO solvent correction model to calculate the steady-state affinity ( Kd​ ).

Protocol B: Orthogonal Validation via TR-FRET

Causality Note: To validate that the fragment binding observed in SPR translates to functional target modulation, we use TR-FRET. The time-resolved nature of this assay (utilizing a Terbium donor) introduces a 50–100 µs delay before reading the emission. This delay allows the prompt auto-fluorescence of the highly concentrated fragments to decay, preventing false-positive inhibition signals[6][7].

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 20 mM Tris pH 7.4, 150 mM NaCl, 0.05% Triton X-100, 1 mM DTT, and 0.1% BSA. (BSA prevents non-specific sticking of the hydrophobic fragment derivatives to the plastic well).

  • Prepare a 2X solution of the Target Protein labeled with Terbium (Tb-Donor) at 4 nM.

  • Prepare a 2X solution of the Interacting Ligand labeled with XL665 (Acceptor) at 20 nM.

Step 2: Plate Layout and Compound Addition

  • Use a 384-well low-volume white microplate (e.g., Greiner). White plates reflect light and maximize the TR-FRET signal[6].

  • Dispense 100 nL of the fragment (and its hit-to-lead derivatives) in 100% DMSO into the assay wells using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 1 µM to 1000 µM.

Step 3: Assay Execution and Reading

  • Add 5 µL of the 2X Tb-Target Protein to all wells.

  • Add 5 µL of the 2X XL665-Ligand to all wells (Total assay volume = 10 µL).

  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubate at room temperature for 60 minutes in the dark to reach binding equilibrium.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser or Flashlamp).

    • Delay Time: 50 µs.

    • Integration Time: 400 µs.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio ( Emission665​/Emission620​×10,000 ). Plot the ratio against compound concentration to determine the IC50​ .

Quantitative Data Presentation

Following the primary screen of the parent fragment, hit-to-lead optimization was performed by derivatizing the primary amine of the 4-aminopiperidine core. The table below summarizes the orthogonal validation data, demonstrating how the self-validating SPR and TR-FRET pipeline tracks improvements in affinity and functional inhibition.

Table 1: Orthogonal Validation of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone Derivatives

Compound IDR-Group Modification (at 4-Amine)MW (Da)SPR Kd​ (µM)TR-FRET IC50​ (µM)Ligand Efficiency (LE)*
Parent Fragment None (Primary Amine)182.26450.0> 1000.00.31
Analog A Phenylacetamide301.4085.5150.20.34
Analog B Pyridylurea303.3815.028.40.37
Analog C Fluorophenyl-sulfonamide354.422.14.50.39

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.3 is generally considered highly favorable for fragment progression.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health (NIH). Available at:[Link][2]

  • Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Publications. Available at:[Link][3]

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. Zenodo. Available at:[Link][1]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link][4]

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. Available at:[Link][5]

  • How TR-FRET Empower High-Throughput Screening. Sino Biological. Available at:[Link][7]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. National Institutes of Health (NIH). Available at:[Link][6]

Sources

Application

In-depth Efficacy Studies for (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone: Acknowledgment of Data Unavailability and Proposed Path Forward

To our valued researchers, scientists, and drug development professionals, This communication addresses the request for detailed Application Notes and Protocols for the experimental design of efficacy studies concerning...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

To our valued researchers, scientists, and drug development professionals,

This communication addresses the request for detailed Application Notes and Protocols for the experimental design of efficacy studies concerning the compound (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (CAS Number: 1857014-04-0).

Following a comprehensive and multi-faceted search of scientific literature, patent databases, and chemical supplier information, we must report that there is currently no publicly available data on the biological activity, mechanism of action, or potential therapeutic target for this specific molecule. Our extensive investigation included searches based on the chemical name, its structural components, and its unique CAS identifier.

The compound is listed by several chemical suppliers, indicating its availability as a synthetic molecule, likely for research and screening purposes. However, without a defined biological hypothesis or a known molecular target, the creation of a scientifically rigorous and targeted experimental design for efficacy studies is not feasible. The development of meaningful in vitro and in vivo models is entirely dependent on understanding the compound's intended pharmacological effect.

The Criticality of a Biological Rationale

The design of any efficacy study is fundamentally anchored to a specific scientific question. Key aspects that are currently unknown for (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone, and which are essential for protocol development, include:

  • Therapeutic Area: Is the compound intended for oncology, neuroscience, metabolic disorders, inflammation, or another disease area?

  • Molecular Target: Does it inhibit an enzyme, modulate a receptor, disrupt a protein-protein interaction, or have another mechanism of action?

  • Cellular Pathway: Which signaling pathways are hypothesized to be affected by the compound?

Without this foundational knowledge, the selection of appropriate cell lines, animal models, biomarkers, and relevant endpoints would be entirely speculative. This would not meet the standards of scientific integrity and trustworthiness that we are committed to providing.

A Proposed Path Forward: From Compound to Efficacy Assessment

For researchers in possession of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone who wish to elucidate its potential therapeutic value, we propose the following initial steps, which precede formal efficacy studies:

  • High-Throughput Screening (HTS): The compound could be submitted to a broad panel of biochemical and cellular assays to identify potential biological targets. This could include kinase panels, receptor binding assays, and phenotypic screens.

  • Target Identification and Validation: If a "hit" is identified in HTS, subsequent studies would be required to confirm and validate this target. This would involve determining the potency and selectivity of the compound for the identified target.

  • In Vitro Proof-of-Concept: Once a validated target is established, initial in vitro studies in relevant cell lines can be designed to demonstrate a functional effect. For example, if the target is a specific kinase, a western blot to assess the phosphorylation of a downstream substrate would be appropriate.

Only after these preliminary steps have been successfully completed can a robust and scientifically sound plan for comprehensive efficacy studies be developed.

We are committed to providing detailed and actionable scientific guidance. Should information regarding the biological activity and therapeutic target of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone become available, we would be pleased to develop the comprehensive Application Notes and Protocols as originally requested.

We trust this explanation clarifies the current limitations and provides a logical framework for advancing the scientific investigation of this novel compound.

Method

application of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone in specific disease models

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a prospective guide on the potential applications and experimental protocols for (4-Amino-4-methyl-piperidin-1-yl)-cyclop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective guide on the potential applications and experimental protocols for (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone, herein referred to as Compound-X. As of the date of this publication, publicly available data on the specific biological activity and application of Compound-X in disease models is limited. The information presented is based on the analysis of structurally related piperidine derivatives and is intended to serve as a strategic framework for future research and development.

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics. Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for engaging a wide array of biological targets.[1][2] (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (Compound-X) represents a novel chemical entity within this class, incorporating a unique combination of a 4-amino-4-methylpiperidine core and a cyclopropyl-methanone group. While direct biological data for Compound-X is not extensively documented, its structural motifs suggest potential interactions with key therapeutic targets implicated in oncology and neurology.

Analysis of analogous structures points towards several promising avenues of investigation:

  • Kinase Inhibition: The 4-aminopiperidine core is a recognized pharmacophore in the development of kinase inhibitors, particularly targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[3]

  • GPCR Antagonism: Piperidine derivatives have been successfully developed as antagonists for G-protein coupled receptors (GPCRs), such as the CCR5 receptor, a key target in HIV therapy and with emerging roles in cancer and inflammatory diseases.[4]

  • Sigma Receptor Modulation: The piperidine scaffold is also a common feature in ligands targeting sigma receptors, which are implicated in a variety of neurological disorders, including pain, depression, and neurodegenerative diseases.[5]

This document outlines a series of detailed application notes and protocols to guide the initial exploration of Compound-X in relevant disease models, focusing on these three potential mechanisms of action.

Physicochemical Properties and Rationale for Investigation

A preliminary in-silico analysis of Compound-X provides insights into its drug-like properties.

PropertyPredicted ValueSource
CAS Number 1857014-04-0[6]
Molecular Formula C₁₀H₁₈N₂O[6]
Molecular Weight 182.26 g/mol [6]
Topological Polar Surface Area (TPSA) 46.33 Ų[6]
Predicted LogP 0.7362[6]

The predicted TPSA and LogP values suggest that Compound-X possesses favorable characteristics for cell permeability and oral bioavailability, making it an attractive candidate for further investigation.

Proposed Application I: Oncology - Targeting the PI3K/Akt Signaling Pathway

Rationale: The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The 4-aminopiperidine scaffold is present in known Akt inhibitors.[3] We hypothesize that Compound-X may exhibit inhibitory activity against Akt or other kinases within this pathway.

Experimental Workflow for Oncology Application

G cluster_0 In Vitro Screening cluster_1 Cellular Mechanism of Action cluster_2 In Vivo Efficacy Kinase Panel Screening Kinase Panel Screening Cell-Free Akt Inhibition Assay Cell-Free Akt Inhibition Assay Kinase Panel Screening->Cell-Free Akt Inhibition Assay Cell-Based Proliferation Assays Cell-Based Proliferation Assays Cell-Free Akt Inhibition Assay->Cell-Based Proliferation Assays Western Blotting for p-Akt Western Blotting for p-Akt Cell-Based Proliferation Assays->Western Blotting for p-Akt Apoptosis Assays (Caspase-3/7) Apoptosis Assays (Caspase-3/7) Western Blotting for p-Akt->Apoptosis Assays (Caspase-3/7) Xenograft Tumor Models Xenograft Tumor Models Apoptosis Assays (Caspase-3/7)->Xenograft Tumor Models Pharmacodynamic Analysis (Tumor p-Akt) Pharmacodynamic Analysis (Tumor p-Akt) Xenograft Tumor Models->Pharmacodynamic Analysis (Tumor p-Akt) G Compound-X Compound-X Sigma-1 Receptor Sigma-1 Receptor Compound-X->Sigma-1 Receptor IP3 Receptor IP3 Receptor Sigma-1 Receptor->IP3 Receptor Modulates Calcium Signaling Calcium Signaling IP3 Receptor->Calcium Signaling Neuronal Survival Neuronal Survival Calcium Signaling->Neuronal Survival

Caption: Hypothesized modulation of the Sigma-1 receptor by Compound-X.

Protocol 3: Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity of Compound-X for the sigma-1 receptor.

Materials:

  • Compound-X

  • -pentazocine (radioligand)

  • Membrane preparations from cells expressing the sigma-1 receptor (e.g., CHO-S1R cells)

  • Binding buffer

  • Haloperidol (positive control)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, incubate the membrane preparation with -pentazocine and varying concentrations of Compound-X.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki (inhibition constant) of Compound-X.

Rationale for Experimental Choices: A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. (+)-Pentazocine is a well-characterized, high-affinity radioligand for the sigma-1 receptor.

Protocol 4: In Vivo Model of Neuropathic Pain (Chung Model)

Objective: To assess the analgesic efficacy of Compound-X in a preclinical model of neuropathic pain.

Animals:

  • Male Sprague-Dawley rats

Procedure:

  • Induce neuropathic pain by performing spinal nerve ligation (SNL) on the L5 and L6 spinal nerves.

  • Allow the animals to recover for at least one week.

  • Assess baseline mechanical allodynia using von Frey filaments.

  • Administer Compound-X via an appropriate route (e.g., oral, intraperitoneal).

  • Measure the withdrawal threshold to von Frey filaments at various time points post-dosing.

  • Compare the results to a vehicle-treated control group.

Rationale for Experimental Choices: The Chung model is a widely used and well-validated model of neuropathic pain that mimics many of the symptoms observed in humans. Mechanical allodynia is a key endpoint for assessing analgesic efficacy in this model.

Concluding Remarks and Future Directions

The structural features of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (Compound-X) present a compelling case for its investigation as a novel therapeutic agent. The proposed applications in oncology and neurology are based on the established activities of structurally related compounds and provide a logical starting point for a comprehensive evaluation. The detailed protocols outlined in this document are designed to be robust and to provide clear, interpretable data to guide further development. Successful outcomes from these initial studies would warrant further investigation into the compound's ADME/Tox properties, mechanism of action, and efficacy in a broader range of disease models.

References

  • Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2225-2257. [Link]

  • PubChem. (n.d.). (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. Retrieved from [Link]

  • Jindal, D. P., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(5), 748–764. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

  • Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(14), 3695–3698. [Link]

  • Varlamov, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1033. [Link]

  • Chen, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-622. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1744. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in the synthesis of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone. This guide is designed for researchers, sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield.

Section 1: Understanding the Core Reaction

The synthesis of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone is a nucleophilic acyl substitution. In the most direct route, the primary amino group of 4-Amino-4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The piperidine nitrogen, being a secondary amine, is less nucleophilic and more sterically hindered, making the exocyclic primary amine the preferred reaction site. An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct.[1]

Reaction Mechanism Overview

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Amine 4-Amino-4-methylpiperidine (Nucleophile) Attack Nucleophilic Attack (Primary Amine on Carbonyl) Amine->Attack AcylChloride Cyclopropanecarbonyl Chloride (Electrophile) AcylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Chloride Leaving Group Elimination Intermediate->Elimination Collapses Product (4-Amino-4-methyl-piperidin-1-yl) -cyclopropyl-methanone Elimination->Product Byproduct HCl (Neutralized by Base) Elimination->Byproduct

Caption: Nucleophilic acyl substitution pathway.

Section 2: Troubleshooting Guide for Low Yield

This guide is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Question 1: My reaction yield is near zero, and LC-MS analysis shows only starting materials. What are the most likely fundamental errors?

Answer: A complete lack of product formation almost always points to a critical failure in one of three areas: reagent quality, reaction environment, or stoichiometry.

Potential Causes & Diagnostic Checks:

  • Hydrolysis of Cyclopropanecarbonyl Chloride: This is the most common culprit. Acyl chlorides are extremely moisture-sensitive and react violently with water to form the unreactive carboxylic acid.[2][3]

    • Diagnostic: Open your bottle of cyclopropanecarbonyl chloride. A fuming appearance or a strong, acrid smell of HCl indicates significant hydrolysis. Use a fresh, sealed bottle for comparison.

    • Solution: Purchase fresh cyclopropanecarbonyl chloride. Ensure all glassware is rigorously oven-dried or flame-dried before use. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents dispensed from a system like a Sure/Seal™ bottle.

  • Inactivation of the Amine: The HCl byproduct generated during the reaction will protonate the starting amine, forming an ammonium salt. This salt is not nucleophilic and will not react.

    • Diagnostic: Check the stoichiometry of your acid scavenger (TEA, DIPEA). If less than one equivalent of base is used relative to the acyl chloride, the reaction will stall once the base is consumed.

    • Solution: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base. This ensures all generated HCl is scavenged, keeping the amine in its free, nucleophilic state.[1]

  • Degraded 4-Amino-4-methylpiperidine: While more stable than the acyl chloride, the amine starting material can degrade over time, especially if stored improperly.

    • Diagnostic: Check the physical appearance. The amine should be a clear liquid or solid. Discoloration can indicate degradation. Confirm its identity and purity via NMR or GC-MS before use.

    • Solution: If degradation is suspected, purify the amine by distillation or acquire a new batch from a reputable supplier.[4]

Question 2: My TLC/LC-MS shows multiple new spots, with the desired product being a minor component. What are these side products?

Answer: The formation of multiple products suggests that competing reactions are occurring. Identifying these byproducts is key to suppressing their formation.

Potential Side Reactions:

  • N-acylation at the Piperidine Nitrogen: While the primary amine is more reactive, under forcing conditions (e.g., high temperature, prolonged reaction time) or if the primary amine is protected (e.g., as a salt), the secondary amine within the piperidine ring can be acylated. This would result in a di-acylated product or a regioisomeric mono-acylated product.

    • Solution: Maintain a low reaction temperature (start at 0°C and allow it to warm to room temperature).[1] Use a slight excess (1.05-1.1 equivalents) of the amine relative to the acyl chloride to minimize di-acylation.

  • Formation of Symmetric Amine Byproducts: If using coupling agents like EDC with cyclopropanecarboxylic acid instead of the acyl chloride, the activated acid can react with another molecule of the acid to form an anhydride, which can lead to other side reactions.[5]

    • Solution: When using coupling agents, control the stoichiometry carefully. If this is a persistent issue, the acyl chloride route is often cleaner, provided anhydrous conditions are maintained.

  • Ring-Opening of the Cyclopropyl Group: The cyclopropyl ring is strained. Under harsh acidic or basic conditions or at high temperatures, it can potentially undergo ring-opening reactions.[6]

    • Solution: Ensure the reaction is run under mild conditions. The workup should use dilute aqueous base (e.g., saturated NaHCO₃) rather than strong bases like NaOH. Avoid excessive heat during the reaction and purification steps.

Question 3: The reaction starts but seems to stall after 30-60 minutes, with significant starting amine remaining. Why?

Answer: This is a classic symptom of amine inactivation due to HCl salt formation, as described in Question 1.

Causality and Solution:

The reaction generates one equivalent of HCl for every equivalent of product formed. If your acid scavenger (e.g., triethylamine) is insufficient or has degraded, the reaction will proceed until the base is consumed. At that point, any further HCl generated will protonate the starting 4-amino-4-methylpiperidine, effectively stopping the reaction.

  • Troubleshooting Steps:

    • Ensure you have added at least 1.1 equivalents of high-purity triethylamine or DIPEA.

    • Add the base to the amine solution before the dropwise addition of the acyl chloride.

    • If the reaction stalls, a "rescue" addition of another 0.5 equivalents of the base may restart it, though this is not ideal for reproducibility.

Section 3: Optimized Experimental Protocol

This protocol is designed to be a self-validating system, incorporating best practices to mitigate the common failure modes discussed above.

Methodology:

  • Preparation (Inert Atmosphere):

    • Dry a 100 mL round-bottom flask and a magnetic stir bar in an oven at 120°C for at least 4 hours. Assemble the flask with a rubber septum while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • In the dried flask, dissolve 4-amino-4-methylpiperidine (1.0 g, 1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere.

    • Cool the solution to 0°C using an ice-water bath.

  • Addition of Acyl Chloride:

    • In a separate, dry vial, dilute cyclopropanecarbonyl chloride (1.0 eq) with anhydrous DCM (5 mL).

    • Using a dry syringe, add the cyclopropanecarbonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure product.[7]

Section 4: Key Parameter Optimization Summary

The efficiency of this amide coupling is sensitive to several factors. The table below summarizes key parameters and recommended starting points for optimization.

ParameterRecommended ConditionRationale & Potential Impact on Yield
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Must be aprotic and anhydrous to prevent hydrolysis of the acyl chloride.[1]
Temperature 0°C to Room TemperatureControls the exothermic reaction, minimizes side reactions. Higher temperatures can lead to byproducts.[1]
Base Triethylamine (TEA) or DIPEAMust be non-nucleophilic to avoid competing with the primary amine. Scavenges HCl byproduct.
Equivalents of Base 1.1 - 1.5Insufficient base (<1.0 eq) will cause the reaction to stall due to amine salt formation.
Reagent Stoichiometry ~1.0 eq Acyl Chloride, 1.05-1.1 eq AmineA slight excess of the amine ensures complete consumption of the valuable acyl chloride and minimizes di-acylation.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing moisture from entering the reaction and hydrolyzing the acyl chloride.[1]

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use cyclopropanecarboxylic acid with a coupling agent like EDC/HOBt instead of the acyl chloride?

    • A: Yes, this is a viable alternative route, particularly if you want to avoid handling the highly reactive acyl chloride. Standard coupling conditions using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) or HATU can be effective.[8] However, this introduces new potential side reactions, such as the formation of N-acylurea byproducts, and may require more extensive optimization.[5]

  • Q: How do I handle the purification if my product is streaking on the silica gel column?

    • A: The product contains a basic piperidine nitrogen, which can interact strongly with the acidic silica gel, causing streaking. To mitigate this, you can pre-treat the silica with triethylamine or add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to your eluent system. This neutralizes the acidic sites on the silica, leading to better peak shape and improved separation.[7]

  • Q: What are the primary safety concerns with this reaction?

    • A: Cyclopropanecarbonyl chloride is the main hazard. It is flammable, corrosive, and reacts violently with water, releasing toxic HCl gas.[9][10] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure a quenching agent (like sodium bicarbonate solution) is readily available.

Section 6: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Start: Low Yield Observed CheckReagents Are Reagents Fresh & Anhydrous? Start->CheckReagents CheckConditions Is Reaction Under Inert Atmosphere? CheckReagents->CheckConditions Yes NewReagents Action: Use Fresh Acyl Chloride & Anhydrous Solvent CheckReagents->NewReagents No CheckBase Is Base Stoichiometry Correct (>=1.1 eq)? CheckConditions->CheckBase Yes InertAtmosphere Action: Ensure Rigorous Inert Atmosphere & Dry Glassware CheckConditions->InertAtmosphere No CheckTemp Was Temp Control Maintained (Start at 0°C)? CheckBase->CheckTemp Yes AdjustBase Action: Correct Base Stoichiometry to 1.1-1.5 eq CheckBase->AdjustBase No AnalyzeByproducts Analyze Crude by LC-MS for Side Products CheckTemp->AnalyzeByproducts Yes AdjustTemp Action: Optimize Temperature Profile CheckTemp->AdjustTemp No OptimizePurification Issue Likely Purification: - Add Base to Eluent - Explore Alt. Methods AnalyzeByproducts->OptimizePurification

Caption: A decision tree for troubleshooting low yield.

References

  • Barrett, D. G., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available at: [Link]

  • Gagnon, D., et al. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. Available at: [Link]

  • Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Ganesan, A., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Wu, Z., et al. (2024). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Digital Discovery. Available at: [Link]

  • Waser, J., et al. (2018). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL PhD Thesis. Available at: [Link]

  • PubChem. 4-Amino-1-methylpiperidine Compound Summary. Available at: [Link]

  • Kodadek, T., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Combinatorial Science. Available at: [Link]

  • Lalli, C., et al. (2019). A Straightforward Access to Enantiopure 4-Hydroxy-pipecolic Acid Peptidomimetics by aza-Prins Cyclization/LiNTf2-Promoted Aminolysis of Lactones. Molecules. Available at: [Link]

  • Google Patents. (2022). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Aspuru-Guzik, A., et al. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science. Available at: [Link]

  • Zeng, A., et al. (2023). In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, A., et al. (2009). methanone. Molbank. Available at: [Link]

  • Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Assay Conditions for (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone

Welcome to the technical support resource for researchers working with (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (CAS 1857014-04-0).[1] This guide provides in-depth troubleshooting advice and frequently ask...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (CAS 1857014-04-0).[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you design, optimize, and interpret assays involving this novel compound. As this molecule belongs to the piperidine class of compounds, which are known to interact with a variety of biological targets, and contains a reactive cyclopropyl ketone moiety, careful assay design is paramount for generating robust and reproducible data.[2][3][4][5][6]

Our goal is to equip you with the scientific rationale behind each step, enabling you to build self-validating experimental systems and confidently advance your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and characterization of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone.

Q1: What are the primary physicochemical properties of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone I should be aware of?

A1: (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has a molecular weight of 182.26 g/mol and a molecular formula of C₁₀H₁₈N₂O.[1] Its structure features a piperidine ring, a common scaffold in medicinal chemistry, and a cyclopropyl ketone group.[7][8][9] The cyclopropyl ketone moiety is known for its unique electronic and conformational properties, which can contribute to its biological activity but also presents specific challenges in assay development due to potential reactivity.[4][6]

Q2: I am starting my investigation with this compound. What are some potential biological targets for piperidine-containing molecules?

A2: The piperidine scaffold is present in a wide range of biologically active molecules.[7][8][9] Based on existing research, potential target classes for piperidine derivatives include, but are not limited to:

  • G-protein coupled receptors (GPCRs): Particularly sigma receptors (σ1 and σ2), which have been identified as targets for other amino-substituted piperidine derivatives.[2][5]

  • Enzymes: Such as acetylcholinesterase (AChE), another known target for certain piperidine-based compounds in the context of neurological disorders.[3]

  • Ion channels: The piperidine motif is found in various ion channel modulators.

Given the novelty of this specific molecule, a broad screening approach against different target families may be necessary to elucidate its biological activity.

Q3: What is the best solvent to use for this compound, and what are the potential pitfalls?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules for high-throughput screening. However, it is crucial to be aware of its potential effects on your assay. High concentrations of DMSO can be cytotoxic in cell-based assays and can also directly affect enzyme kinetics.[10][11][12][13] It is recommended to keep the final concentration of DMSO in your assay below 0.5% to minimize these effects.[12] Always include a vehicle control (assay buffer with the same final DMSO concentration as your test wells) to account for any solvent-induced artifacts.[14]

Q4: How should I prepare my serial dilutions to ensure accuracy?

A4: Proper serial dilution technique is critical for obtaining reliable dose-response curves. It is advisable to perform a multi-step serial dilution rather than a single large dilution to minimize pipetting errors.[15] A common practice is a 10-fold or 2-fold serial dilution.[16] Ensure thorough mixing at each dilution step to maintain homogeneity.[15]

Part 2: Troubleshooting Biochemical Assays

This section provides guidance on overcoming common hurdles when testing (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone in biochemical (e.g., enzyme or receptor binding) assays.

Issue 1: High background signal or assay interference.

  • Question: I'm observing a high background signal in my fluorescence-based enzyme assay, even in the absence of enzyme. What could be the cause?

  • Answer & Troubleshooting Workflow:

    This issue could stem from the intrinsic fluorescence of the compound or interference with the assay components. The cyclopropyl ketone moiety, while a valuable chemical feature, can sometimes exhibit reactivity that leads to non-specific signal generation.

    Workflow for Diagnosing and Mitigating Interference:

    A High Background Signal Observed B Run Compound in Assay Buffer without Enzyme/Substrate A->B C Signal Present? B->C D Yes: Intrinsic Compound Fluorescence C->D Yes E No: Potential Assay Component Interaction C->E No F Change Detection Wavelength or Use Alternative Assay (e.g., Luminescence) D->F G Test Compound with Individual Assay Components (e.g., Substrate, Co-factors) E->G H Identify Interfering Component G->H I Optimize Assay Conditions (e.g., Buffer, pH) or Select Alternative Reagents H->I

    Caption: Workflow to troubleshoot high background signal.

    Detailed Steps:

    • Assess Intrinsic Fluorescence: Run a control experiment with the compound in the assay buffer without the enzyme or substrate. If a signal is detected, the compound itself is fluorescent at the assay's excitation and emission wavelengths.

    • Mitigate Intrinsic Fluorescence: If the compound is fluorescent, consider switching to a different detection method with a distinct readout, such as a luminescence-based assay, or use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay if applicable.[17]

    • Check for Assay Component Interaction: If the compound is not intrinsically fluorescent, it may be interacting with other assay components. Systematically test the compound with each individual component (e.g., substrate, co-factors, detection reagents) to pinpoint the source of the interference.

    • Optimize Assay Conditions: Once the interfering component is identified, you may be able to mitigate the issue by optimizing the buffer composition, pH, or ionic strength.[18][19]

Issue 2: Poor reproducibility of IC50/EC50 values.

  • Question: My calculated IC50 value for (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone varies significantly between experiments. How can I improve reproducibility?

  • Answer: Inconsistent IC50 values often point to issues with assay stability, compound handling, or the experimental setup.

    Key Areas for Optimization:

    ParameterPotential IssueRecommended Solution
    Buffer Conditions Suboptimal pH or ionic strength affecting protein stability or compound activity.Screen a panel of buffers (e.g., HEPES, Tris, PBS) at different pH values to find conditions that provide a stable assay window and consistent results.[19][20]
    Compound Stability The cyclopropyl ketone moiety may be susceptible to degradation in certain buffers or over time.Prepare fresh compound dilutions for each experiment. Assess compound stability in the assay buffer over the course of the experiment.
    Enzyme/Protein Concentration Inconsistent enzyme activity due to improper storage or handling.Aliquot and store the enzyme at the recommended temperature. Perform a new enzyme titration for each new batch of enzyme.
    Incubation Time Assay may not be at equilibrium, or enzyme activity may not be in the linear range.Perform a time-course experiment to determine the optimal incubation time where the reaction is linear and has reached equilibrium.

Part 3: Troubleshooting Cell-Based Assays

This section focuses on challenges specific to evaluating (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone in a cellular context.

Issue 1: Unexpected cytotoxicity observed.

  • Question: I'm seeing a significant decrease in cell viability at concentrations where I don't expect to see target-specific effects. What could be the cause?

  • Answer: Off-target cytotoxicity can be a significant confounding factor in cell-based assays. It's important to distinguish between specific pharmacological effects and general toxicity.

    Decision Tree for Investigating Cytotoxicity:

    A Unexpected Cytotoxicity Observed B Assess Cell Morphology A->B C Run Cytotoxicity Assay in Parental Cell Line (Lacking Target) A->C D Target-Independent Toxicity Likely C->D Toxicity Present E Target-Mediated Toxicity Possible C->E Toxicity Absent F Lower Compound Concentration Range D->F G Consider Membrane Permeability Issues or Off-Target Effects D->G H Investigate Downstream Markers of Target Engagement E->H

    Caption: Decision tree for investigating unexpected cytotoxicity.

    Recommended Actions:

    • Vehicle Control: Ensure your vehicle control (DMSO) is at a non-toxic concentration (typically <0.5%).[10][12]

    • Parental Cell Line Control: If you are using a cell line that overexpresses your target of interest, test the compound in the corresponding parental cell line that lacks the target. If cytotoxicity is observed in both cell lines, it is likely a target-independent effect.

    • Orthogonal Cytotoxicity Assays: Use multiple methods to assess cell viability (e.g., MTT assay, trypan blue exclusion, real-time confluence monitoring). This helps to rule out artifacts associated with a single detection method.

    • Incubation Time: Reduce the incubation time to see if the cytotoxicity is time-dependent. Short-term assays may reveal on-target effects before significant off-target toxicity manifests.

Issue 2: Discrepancy between biochemical and cell-based assay potency.

  • Question: (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone is potent in my biochemical assay, but its activity is much weaker in my cell-based assay. Why?

  • Answer: A significant drop in potency between biochemical and cell-based assays is a common challenge in drug discovery and can be attributed to several factors.[17]

    Potential Causes and Solutions:

    FactorExplanationTroubleshooting Step
    Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target.Use computational models to predict membrane permeability. If poor permeability is suspected, consider using cell lines with modified transporter expression or perform cell lysis to expose the target.
    Efflux Pumps The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).Test for efflux pump activity using known inhibitors. If efflux is confirmed, this may be a characteristic of the compound that needs to be addressed through medicinal chemistry efforts.
    Metabolism The compound may be rapidly metabolized by the cells into an inactive form.Perform metabolic stability assays using liver microsomes or cell lysates to assess the compound's metabolic fate.
    Protein Binding The compound may bind to proteins in the cell culture medium, reducing its free concentration available to interact with the target.Reduce the serum concentration in your cell culture medium during the assay, if possible, or perform the assay in a serum-free medium.

Part 4: Assay Validation and Data Interpretation

Q: How do I validate my final optimized assay?

A: Assay validation is a critical step to ensure your results are reliable and reproducible.[21][22][23][24] Key validation parameters include:

  • Specificity: The assay should be able to distinguish the analyte from other components in the sample.[23]

  • Linearity and Range: The assay should provide results that are directly proportional to the concentration of the analyte within a defined range.[23]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[23][25]

  • Robustness: The assay should be insensitive to small, deliberate variations in method parameters.[22]

By systematically addressing these potential issues, you can develop a robust and reliable assay for characterizing the activity of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone and confidently advance your research.

References

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC.
  • 4-Amino-1-methylpiperidine - Chem-Impex.
  • 1857014-04-0 | (4-Amino-4-methylpiperidin-1-yl)(cyclopropyl)methanone | ChemScene.
  • (4-Amino-piperidin-1-yl)-cyclopropyl-methanone | CAS 883106-47-6 | SCBT.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing).
  • (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone - PubChem - NIH.
  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC.
  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed.
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC.
  • Buffer Optimization Strategies - Avantor, Inc.
  • Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI.
  • Exploring Cyclopropyl Ketone Properties Synthesis Applications and Safety Guidelines.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing.
  • Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US.
  • Assay buffer composition - NanoTemper Technologies.
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC.
  • Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis - RJPN.
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI.
  • Cyclopropyl Methyl Ketone: properties, applications and safety - ChemicalBook.
  • Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography - International Journal of Pharmaceutical Sciences.
  • Drug Discovery: Enzyme Inhibitor Design and Optimization - Hilaris Publisher.
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols - Benchchem.
  • Cryo-EM sample optimization using the VitroEase Buffer Screening Kit | Thermo Fisher Scientific.
  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs.
  • Serial Dilution | The Method - Ossila.
  • A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone - Benchchem.
  • Master the challenges of cell-based fluorescence assays - The Blog - Tecan.
  • Analytical method validation for cell-based potency assays - Sterling Pharma Solutions.
  • Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC.
  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC.
  • Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar.
  • Small Molecule Inhibitors Selection Guide | News & Announcements - Cayman Chemical.
  • SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes - PMC - NIH.
  • Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC.
  • Simplify Your Bioprocess Development With Custom Buffers | Nucleus Biologics.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications.
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers.
  • Serial Dilution Protocol - BPS Bioscience.
  • Serial Dilution Protocols - American Society for Microbiology.
  • Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC.
  • Why can't I get reproducible results in cell based assays? - ResearchGate.
  • Dilutions: Explanations and Examples of Common Methods - Quansys Biosciences.
  • How to Make Dilutions and Serial Dilutions - Science Buddies.

Sources

Troubleshooting

Technical Support Center: De-Risking (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (AMPCM)

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and overcome the off-target liabilities associated wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and overcome the off-target liabilities associated with (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (hereafter referred to as AMPCM ).

While the 4-aminopiperidine scaffold is a highly privileged motif in medicinal chemistry, its physicochemical properties—specifically its high basicity and lipophilicity—frequently lead to promiscuous binding and toxicity. This guide provides mechanistic insights, self-validating protocols, and structural engineering strategies to keep your discovery pipeline on track.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does AMPCM consistently flag for hERG channel inhibition in our automated patch-clamp assays? A1: Causality: The primary culprit is the 4-amino group. With a calculated pKa of ~10.5, this amine is fully protonated at physiological pH. The resulting cation forms strong cation- π interactions with the aromatic residues (Tyr652 and Phe656) located deep within the inner cavity of the hERG potassium channel [1]. The lipophilic cyclopropyl-methanone tail further anchors the molecule into the channel's hydrophobic pockets, stabilizing the blockade[2]. Mitigation: You must modulate the basicity of the amine. We recommend synthesizing analogs where an electron-withdrawing group (EWG), such as a fluorine atom, is introduced at the adjacent C3 position of the piperidine ring. This leverages inductive effects to lower the pKa of the amine by 1.5–2.0 units, significantly reducing hERG affinity without altering the core geometry[3].

Q2: We observe non-specific cytotoxicity and vacuolization in our HepG2 cell assays when using AMPCM >10 µM. Is this an off-target kinase effect? A2: Causality: No, this is rarely a kinase-mediated event. The vacuolization is a classic morphological hallmark of Drug-Induced Phospholipidosis (DIPL) . AMPCM acts as a Cationic Amphiphilic Drug (CAD). It easily permeates cell membranes but becomes protonated and permanently trapped within the acidic environment of lysosomes (lysosomotropism). Once trapped, it sterically inhibits lysosomal phospholipases, leading to toxic lipid accumulation[4]. Mitigation: Lower the overall lipophilicity (cLogP). If the cyclopropyl group is essential for your primary target, consider bioisosteric replacement with an oxetane ring. This introduces a polar oxygen atom that lowers cLogP and reduces lysosomal partitioning while maintaining the sp3 character of the tail.

Q3: Our GPCR counter-screening shows AMPCM hits multiple serotoninergic (5-HT2A) and dopaminergic (D2) receptors. How can we engineer this out? A3: Causality: The 4-aminopiperidine scaffold is structurally homologous to endogenous monoamine neurotransmitters. The spatial distance between the basic nitrogen and the hydrophobic core perfectly matches the highly conserved orthosteric binding pockets of 5-HT2A and D2 receptors[5]. Mitigation: Introduce steric bulk to disrupt the pharmacophore fit. N-alkylation of the primary amine (e.g., adding an isopropyl group) creates steric clashes within the narrow GPCR binding pockets, effectively engineering out the off-target promiscuity.

Part 2: Pathway & Workflow Visualizations

OffTargetMechanisms AMPCM (4-Amino-4-methyl-piperidin-1-yl) -cyclopropyl-methanone BasicAmine Highly Basic 4-Amino Group (pKa ~10.5) AMPCM->BasicAmine Lipophilic Lipophilic Cyclopropyl Core AMPCM->Lipophilic hERG hERG Channel Blockade (Cation-π interaction) BasicAmine->hERG DIPL Phospholipidosis (Lysosomal Trapping) BasicAmine->DIPL GPCR GPCR Promiscuity (5-HT2A / D2) BasicAmine->GPCR Lipophilic->hERG Lipophilic->DIPL Mitigation1 Fluorination / EWG (Lowers pKa) hERG->Mitigation1 Mitigation2 Oxetane Substitution (Lowers cLogP) DIPL->Mitigation2 Mitigation3 N-Alkylation (Steric Hindrance) GPCR->Mitigation3

Diagram 1: Mechanistic pathways of AMPCM off-target effects and targeted chemical mitigation.

Workflow Step1 Synthesize AMPCM Analogs Step2 Primary Target Screening Step1->Step2 Step3 Automated Patch-Clamp (hERG Assay) Step2->Step3 Active Hits Step3->Step1 hERG IC50 < 10 µM (Redesign) Step4 High-Content Imaging (Phospholipidosis) Step3->Step4 hERG IC50 > 30 µM Step4->Step1 DIPL Positive (Redesign) Step5 Lead Selection (High Efficacy, Low Tox) Step4->Step5 No Vacuolization

Diagram 2: Self-validating experimental workflow for de-risking AMPCM analogs.

Part 3: Quantitative Data Comparison

The following table summarizes the physicochemical profiles of the parent AMPCM scaffold against our recommended structural modifications, demonstrating the quantitative impact of each mitigation strategy.

Compound VariantStructural ModificationpKa (calc)cLogPhERG IC50 (µM)5-HT2A Ki (nM)DIPL Risk
AMPCM (Parent) None10.52.11.245High
Analog 1 3-Fluoro substitution8.22.3>30.01,200Medium
Analog 2 Oxetane for Cyclopropyl10.40.815.085Low
Analog 3 N-alkylation (Isopropyl)9.82.88.5>5,000High

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every assay must operate as a self-validating system. Do not rely on historical data alone; internal controls must pass predefined mathematical thresholds for the run to be accepted.

Protocol 1: High-Throughput hERG Automated Patch-Clamp

Causality: Radioligand binding assays cannot differentiate between true channel blockers and allosteric modulators. Automated patch-clamp directly measures the functional tail currents responsible for repolarization, providing a true assessment of QT-prolongation risk.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) channel. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Compound Formulation: Dissolve AMPCM and analogs in 100% DMSO, then dilute in extracellular physiological saline to final concentrations of 1, 3, 10, and 30 µM (Final DMSO must be strictly ≤0.1% to prevent solvent-induced membrane leak).

  • Electrophysiology Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the diagnostic outward tail current.

  • Perfusion: Perfuse compounds for 5 minutes per concentration to reach steady-state block.

  • Self-Validation Criteria:

    • Positive Control: Astemizole (100 nM) must yield >80% block[2].

    • Negative Control: 0.1% DMSO vehicle must show <5% current rundown over 20 minutes.

    • System Integrity: Leak current must remain <10% of the peak tail current. If any of these parameters fail, discard the plate data.

Protocol 2: High-Content Imaging for Drug-Induced Phospholipidosis (DIPL)

Causality: To separate genuine target-mediated cytotoxicity from physicochemical lysosomal trapping, we utilize a fluorescent phospholipid analog that only accumulates when CADs inhibit lysosomal degradation machinery.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well optical bottom plate. Incubate overnight at 37°C.

  • Treatment: Co-incubate cells with AMPCM (10 µM and 50 µM) and HCS LipidTOX™ Red phospholipidosis detection reagent for 48 hours.

  • Fixation & Staining: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and counterstain nuclei with Hoechst 33342 (1 µg/mL).

  • Imaging: Acquire images using an automated High-Content Screening (HCS) confocal microscope (e.g., PerkinElmer Opera Phenix) using 20x magnification.

  • Self-Validation Criteria:

    • Positive Control: Amiodarone (10 µM) must induce a >5-fold increase in total cellular fluorescence area compared to the vehicle.

    • Negative Control: Acetaminophen (50 µM) must show no significant difference from the vehicle.

    • Data Acceptance: The Z'-factor between Amiodarone and vehicle wells must be ≥ 0.5.

Part 5: References

  • Dong, X., et al. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design." Journal of Medicinal Chemistry, 2019.[Link]

  • "hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole." ACS Medicinal Chemistry Letters, 2024.[Link]

  • "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." MDPI Molecules, 2024.[Link]

Sources

Optimization

refining the purification process for (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone

Welcome to the Technical Support Center for the isolation and purification of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (CAS: 1857014-04-0). As a Senior Application Scientist, I have designed this guide to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (CAS: 1857014-04-0). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule.

This highly polar building block is a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of allosteric MEK1/2 inhibitors[1] and SHP2 antagonists[2]. Because of its structural features—a highly basic primary amine at a sterically hindered quaternary carbon, coupled with a neutral tertiary amide—researchers frequently encounter severe product loss during aqueous workup and irreversible streaking on standard silica gel.

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Target for Inhibitors) RTK->SHP2 Phosphorylation RAS RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 (Target for Inhibitors) RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Signaling pathway showing SHP2 and MEK1/2 targets relevant to the synthesized building block.

Troubleshooting & FAQs

Q: Why am I losing so much product during the aqueous workup after Boc-deprotection? A: (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone is a highly polar molecule with a low carbon-to-heteroatom ratio (C10H18N2O). When deprotected using TFA or HCl, it forms a highly water-soluble salt. Standard extraction with ethyl acetate or dichloromethane (DCM) will leave the free base in the aqueous layer even when the pH is adjusted to >10. Expert Insight: To break the hydration shell, you must saturate the aqueous layer with inorganic salts (e.g., NaCl or K2CO3) to "salt out" the amine. Furthermore, use a mixed solvent system like DCM/isopropanol (3:1 v/v). The isopropanol disrupts hydrogen bonding with water, significantly improving the partition coefficient into the organic phase.

Q: My compound is streaking severely on standard silica gel. How can I improve the resolution? A: The primary amine at the 4-position of the piperidine ring is highly basic. Standard silica gel contains acidic silanol groups (pKa ~ 4.5-5.5) that form strong ionic interactions and hydrogen bonds with the primary amine, leading to irreversible adsorption and severe tailing. Expert Insight: Switch to amine-functionalized silica (KP-NH). The stationary phase is pre-treated with aminopropyl groups, which neutralizes the silanols and prevents secondary interactions. If standard silica must be used, pre-equilibrate the column with 1-5% triethylamine (Et3N) or use a highly polar eluent system containing aqueous ammonia (e.g., DCM/MeOH/NH4OH 90:9:1).

Q: How do I efficiently remove excess cyclopropanecarbonyl chloride and hydrolyzed byproducts from the coupling step? A: If the compound is synthesized via amide coupling, the crude mixture will contain acidic byproducts. Expert Insight: Utilize Strong Cation Exchange (SCX) chromatography. This "catch-and-release" method relies on the pKa difference between your product and the impurities, allowing you to trap the basic piperidine derivative while washing away neutral amides and acidic byproducts.

Quantitative Data: Purification Method Comparison

The following table summarizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification MethodExpected Recovery (%)Expected Purity (%)ScalabilityPrimary Separation Mechanism
Standard Silica (DCM/MeOH) < 40%80 - 85%HighPolarity (Suffers from severe tailing)
Standard Silica + 1% NH₄OH 60 - 70%90 - 95%HighPolarity (Suppressed ionization)
Amine-Functionalized Silica 85 - 95%> 95%MediumPolarity (No silanol interaction)
SCX Catch-and-Release 90 - 98%> 98%Low-MediumIon Exchange (pKa dependent)

Experimental Protocols

Protocol A: SCX Catch-and-Release (Recommended for Salt to Free-Base Conversion)

This protocol is a self-validating system: the target compound's basicity ensures it is chemically trapped on the stationary phase. If the target is present, it cannot elute during the methanol wash, guaranteeing absolute separation from neutral and acidic impurities before the ammonia release step.

  • Resin Conditioning: Select an SCX-2 cartridge (approx. 10 g of resin per 1 g of crude material). Condition the column by passing 5 Column Volumes (CV) of HPLC-grade Methanol through the resin.

  • Loading: Dissolve the crude reaction mixture (containing the TFA or HCl salt of the product) in a minimum volume of Methanol. Load the solution onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Catch): Wash the cartridge with 5 to 10 CV of Methanol.

    • Causality: This step flushes out all neutral impurities, unreacted electrophiles, and acidic byproducts. The target amine remains ionically bound to the sulfonic acid groups on the resin.

  • Elution (Release): Elute the target compound using 5 CV of 2 M Ammonia in Methanol.

    • Causality: The high pH of the ammonia solution deprotonates the primary amine, breaking the ionic bond with the resin and releasing the free base.

  • Concentration: Evaporate the basic eluent under reduced pressure to yield the pure free base.

Protocol B: Amine-Silica Flash Chromatography (Recommended for Polishing)
  • Column Selection: Select an amine-functionalized flash column (e.g., Biotage KP-NH or equivalent).

  • Equilibration: Equilibrate the column with 3 CV of 100% DCM.

  • Loading: Dry-load the free base onto a small amount of Celite, or load directly as a highly concentrated DCM solution.

  • Gradient Elution: Run a gradient from 0% to 10% Methanol in DCM over 10 CV.

    • Causality: The amine-modified stationary phase prevents peak tailing by eliminating hydrogen bonding with acidic silanols, allowing the highly polar product to elute as a sharp, concentrated band.

  • Detection: Monitor the elution via Evaporative Light Scattering Detector (ELSD) or UV at 210 nm, as the compound lacks strong chromophores.

Purification Workflow Logic

PurificationWorkflow Start Crude Reaction Mixture (TFA or HCl Salt) Decision1 Is salt removal required? Start->Decision1 SCX SCX Catch & Release (Load acidic, Wash MeOH, Elute NH3/MeOH) Decision1->SCX Yes (Preferred) LiquidExt Aqueous Workup (pH > 10, Sat. NaCl, Extract DCM/iPrOH 3:1) Decision1->LiquidExt Yes (Alternative) Decision2 Purity > 95%? SCX->Decision2 LiquidExt->Decision2 Chromatography Flash Chromatography (Amine-functionalized Silica, DCM/MeOH gradient) Decision2->Chromatography No Pure Pure Free Base (4-Amino-4-methyl-piperidin-1-yl) -cyclopropyl-methanone Decision2->Pure Yes Chromatography->Pure

Purification workflow for isolating the free base of the cyclopropyl-methanone derivative.

References

  • ACS Publications. "Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action". Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. "US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists". United States Patent and Trademark Office.

Sources

Troubleshooting

minimizing batch-to-batch variability of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone synthesis

A Guide to Minimizing Batch-to-Batch Variability Welcome, researchers and process chemists. As a Senior Application Scientist, I understand that consistency is paramount in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Batch-to-Batch Variability

Welcome, researchers and process chemists. As a Senior Application Scientist, I understand that consistency is paramount in drug development. Batch-to-batch variability is a significant challenge that can delay timelines, compromise quality, and complicate regulatory filings.[1][2][3][4] This guide is structured as a dynamic troubleshooting resource to address the specific challenges encountered during the synthesis of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone, a key intermediate whose purity and consistency are critical.

Our approach is grounded in the principles of Quality by Design (QbD), where quality is not merely tested for in the final product but is built into the process from the outset.[5][6][7] By understanding the critical process parameters (CPPs) and their impact on critical quality attributes (CQAs), we can design a robust and reproducible synthesis.

Diagram: Synthetic Pathway Overview

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product A 4-Amino-4-methyl-piperidine C Amide Bond Formation (Acylation) A->C Base (e.g., TEA) Anhydrous Solvent (e.g., DCM) 0°C to RT B Cyclopropanecarbonyl Chloride B->C D (4-Amino-4-methyl-piperidin-1-yl) -cyclopropyl-methanone C->D Work-up & Purification

Caption: Core synthetic route for the target amide.

Frequently Asked Questions & Troubleshooting Guide

This section is designed to address the most common issues that lead to batch-to-batch variability. Each question is followed by an in-depth explanation of the underlying causes and actionable solutions.

Issue 1: Low or Inconsistent Reaction Yield

Q1: My reaction yield is consistently below 80%, and it fluctuates significantly between batches. What are the most likely causes?

A1: Low and variable yields in this acylation are almost always traced back to three primary factors: reagent purity (especially water content), stoichiometry of the base, and temperature control.

  • Cause 1: Hydrolysis of the Acylating Agent. Cyclopropanecarbonyl chloride is highly reactive and susceptible to hydrolysis. Even trace amounts of moisture in your solvent, glassware, or the amine starting material will convert the acyl chloride into the much less reactive cyclopropanecarboxylic acid, which will not participate in the reaction under these conditions. This is a classic failure mode for acylation reactions.[8][9]

    • Solution: Implement a strict anhydrous protocol. Flame-dry all glassware or oven-dry at >120°C for several hours. Use a high-purity, anhydrous solvent (like dichloromethane or THF) from a freshly opened bottle or a solvent purification system. Ensure your 4-amino-4-methyl-piperidine starting material is dry; if necessary, dry it over molecular sieves or by azeotropic distillation.

  • Cause 2: Incorrect Stoichiometry of the Base. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the basic piperidine nitrogen, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, typically triethylamine (TEA) or pyridine, is required to scavenge this acid.

    • Solution: Use at least 1.1 to 1.2 equivalents of a tertiary amine base. Using an insufficient amount will result in an incomplete reaction. Conversely, using a vast excess can sometimes lead to side reactions, although this is less common. Precise measurement is key for consistency.

  • Cause 3: Poor Temperature Control. This is an exothermic reaction. Adding the acyl chloride too quickly or at room temperature can cause localized heating, leading to the formation of unidentified, often colored, byproducts and reducing the yield of the desired product.

    • Solution: Control the exotherm by cooling the solution of the amine and base to 0°C in an ice bath before slowly adding the cyclopropanecarbonyl chloride solution dropwise. Monitor the internal temperature to ensure it does not rise significantly. After the addition is complete, allow the reaction to warm to room temperature to ensure it proceeds to completion.

Issue 2: Variable Impurity Profile

Q2: My HPLC analysis shows different impurities in each batch. I've identified unreacted starting material, but there's another major byproduct with a higher molecular weight. What is it and how can I prevent it?

A2: A variable impurity profile is a critical issue. The higher molecular weight byproduct is almost certainly the di-acylated species, where both the piperidine nitrogen and the 4-amino group have been acylated. This is the most significant challenge in this specific synthesis.

  • Understanding the Cause: Competing Nucleophiles. You have two nucleophilic nitrogen atoms: the secondary amine of the piperidine ring (N-1) and the primary amine at the 4-position. While the piperidine nitrogen is generally more nucleophilic and less sterically hindered for this reaction, under highly reactive conditions or with incorrect stoichiometry, the 4-amino group can also react.

Diagram: Key Impurity Formation Pathways

G Amine 4-Amino-4-methyl-piperidine MainRxn Desired Acylation (N-1) Amine->MainRxn AcylCl Cyclopropanecarbonyl Chloride AcylCl->MainRxn SideRxn1 Side Reaction (N-4 Acylation) AcylCl->SideRxn1 SideRxn2 Hydrolysis AcylCl->SideRxn2 Moisture H2O Water (Contaminant) H2O->SideRxn2 Product Desired Product (Mono-acylated) Product->SideRxn1 Excess Acyl-Cl High Temp DiAcyl Di-acylated Impurity Acid Cyclopropanecarboxylic Acid MainRxn->Product SideRxn1->DiAcyl SideRxn2->Acid

Caption: Pathways for desired product and key impurities.

  • Solutions to Minimize Di-acylation:

    • Precise Stoichiometry: Use no more than 1.05 equivalents of cyclopropanecarbonyl chloride. Any excess significantly increases the risk of di-acylation.

    • Controlled Addition & Temperature: The slow, dropwise addition of the acyl chloride at 0°C is crucial. This maintains a low instantaneous concentration of the acyl chloride, favoring the more reactive N-1 position and minimizing the reaction at N-4.

    • Alternative Strategy (if needed): For the most robust process, consider a protecting group strategy. The 4-amino group could be protected (e.g., as a Boc-carbamate), followed by acylation at N-1, and subsequent deprotection. While this adds steps, it guarantees selectivity and may be justified for achieving ultimate batch consistency.

Q3: How do I remove these impurities effectively?

A3: A well-designed work-up and purification protocol is essential.

  • Work-up: After the reaction is complete, quench carefully with water or a dilute aqueous solution of sodium bicarbonate. This will destroy any remaining acyl chloride.

  • Extraction: An acid-base extraction can be highly effective.[10]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid (e.g., 1 M HCl). Your desired product and the unreacted starting amine will move to the aqueous phase as hydrochloride salts. The neutral di-acylated impurity and the acidic cyclopropanecarboxylic acid (if present) will remain in the organic layer, which can be discarded.

    • Basify the aqueous layer with NaOH to pH >12 and extract your product back into an organic solvent.

    • Wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: The final purification will depend on the physical properties of your product.

    • Crystallization: This is the preferred method for large-scale manufacturing as it is cost-effective and can provide high purity. A detailed crystallization protocol is provided below.

    • Column Chromatography: For smaller scales or if crystallization is difficult, silica gel chromatography can be used. A gradient of dichloromethane and methanol (with a small amount of ammonium hydroxide to prevent streaking) is a good starting point.

Issue 3: Inconsistent Physical Properties (Crystallinity, Particle Size)

Q4: My product sometimes comes out as a fine powder and other times as large needles, and the melting point varies. Why is this happening and how can I fix it?

A4: This indicates a lack of control over the final crystallization step. Inconsistent physical properties like crystal form (polymorphism) and particle size distribution are critical CQAs that can dramatically affect the drug's stability, dissolution rate, and bioavailability.[4]

  • Cause: Uncontrolled precipitation. Simply concentrating the solvent until the product "crashes out" is not a reproducible method. Crystallization is a carefully controlled process governed by thermodynamics and kinetics.

  • Solution: Develop a Robust Crystallization Protocol. The goal is to control the rate of supersaturation.

    • Solvent System Selection: Screen various solvents and solvent/anti-solvent pairs (e.g., isopropanol/heptane, ethyl acetate/hexanes) to find a system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

    • Controlled Cooling: Once the product is fully dissolved at a higher temperature, cool the solution slowly and at a controlled rate. A linear cooling profile (e.g., 10-20°C per hour) is often a good starting point. Rapid cooling leads to the formation of many small, often impure, crystals.

    • Seeding: When the solution reaches a state of slight supersaturation, add a small quantity (0.1-1% w/w) of previously isolated, high-purity crystals (seed crystals). This provides a template for crystal growth, promoting a uniform crystal habit and size.

    • Aging: Hold the resulting slurry at the final temperature for a period (e.g., 2-4 hours) to allow the crystallization to complete and potentially for any less stable polymorphic forms to convert to the desired stable form.

    • Isolation and Drying: Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature.

Protocols for Enhanced Reproducibility

Protocol 1: Controlled Synthesis of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone

This protocol incorporates the principles discussed above to maximize yield and minimize impurities.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • Reagent Preparation:

    • In the flask, dissolve 4-amino-4-methyl-piperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting amine).

    • In the dropping funnel, dissolve cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM (approx. 2 mL per gram).

  • Reaction:

    • Cool the flask containing the amine solution to 0-5°C using an ice-water bath.

    • Add the cyclopropanecarbonyl chloride solution from the dropping funnel dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring (In-Process Control): Monitor the reaction by TLC or HPLC to confirm the consumption of the starting amine. This is a key aspect of Process Analytical Technology (PAT) to ensure the reaction is complete before work-up.[11][12][13]

  • Work-up:

    • Cool the reaction mixture back to 0°C and slowly add saturated aqueous sodium bicarbonate solution to quench.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Data Table: Critical Process Parameters (CPPs)
ParameterRecommended RangeJustification & Impact on CQAs
Equivalents of Acyl Chloride 1.02 - 1.05Controls formation of di-acylated impurity. Excess leads to lower purity.
Equivalents of Base (TEA) 1.1 - 1.2Ensures complete reaction by neutralizing HCl. Insufficient base leads to low yield.
Reaction Temperature 0 - 10°C (addition)Controls exothermic reaction, minimizing byproduct formation and improving purity.
Solvent Quality Anhydrous (<50 ppm H₂O)Prevents hydrolysis of the acyl chloride, ensuring high conversion and yield.
Crystallization Cooling Rate 10 - 20 °C / hourControls crystal size and purity. Fast cooling can lead to small particles and impurity inclusion.

Troubleshooting Workflow Diagram

This decision tree provides a logical path for diagnosing and resolving issues during the synthesis.

G Start Problem Encountered (e.g., Low Yield, High Impurity) CheckMoisture 1. Review Anhydrous Technique - Were solvents/reagents dry? - Was glassware flame-dried? - Inert atmosphere used? Start->CheckMoisture Is yield low? CheckStoich 2. Verify Stoichiometry - Acyl Chloride: 1.02-1.05 eq? - Base: 1.1-1.2 eq? - Accurate weighings? Start->CheckStoich High di-acylation? CheckTemp 3. Analyze Temperature Control - Was reaction cooled to 0°C? - Was addition slow/dropwise? - Did exotherm occur? Start->CheckTemp Are there colored byproducts? CheckWorkup 4. Evaluate Work-up & Purification - Was acid-base extraction used? - Is crystallization controlled? - Correct chromatography conditions? Start->CheckWorkup Is final purity low? Solution Implement Corrective Actions: - Use dry reagents/solvents - Adjust stoichiometry - Improve temperature control - Optimize purification CheckMoisture->Solution CheckStoich->Solution CheckTemp->Solution CheckWorkup->Solution

Caption: A systematic workflow for troubleshooting synthesis issues.

By systematically addressing these common sources of variability, you can develop a robust, reproducible, and scalable process for the synthesis of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone, ensuring consistent quality from batch to batch.

References

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. [Link]

  • Yu, L. F., et al. (2016). Understanding Pharmaceutical Quality by Design. The AAPS Journal, 18(6), 1359–1373. [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • Mettler Toledo. (n.d.). What Is Quality by Design (QbD)? Mettler Toledo. [Link]

  • Lionberger, R. A., et al. (2014). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics, 96(3), 353-360. [Link]

  • The Pharma Master. (2024, May 26). Process Analytical Technology (PAT) in API Production. The Pharma Master. [Link]

  • Bureiko, A. S., & Kletskov, A. V. (2014). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Organic Process Research & Development, 18(10), 1279-1286. [Link]

  • Patsnap. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]

  • Pharmaceutical Outsourcing. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development. Pharmaceutical Outsourcing. [Link]

  • Scilife. (2026, January 12). Quality by Design (QbD): Principles to Develop Successful Products. Scilife. [Link]

  • Kappe, C. O. (2013). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 19(49), 16584-16595. [Link]

  • IQ Consortium. (2014). Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development. Organic Process Research & Development, 18(5), 670-685. [Link]

  • Rathore, A. S. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmaceutical and Phytopharmacological Research, 3(3), 191-199. [Link]

  • European Pharmaceutical Review. (2005, March 7). PAT for API. European Pharmaceutical Review. [Link]

  • G.I.T. Laboratory Journal. (2015, May 1). Implementing quality by design for biotech products: Are regulators on track? GIT Laboratory Journal. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone and Structural Analogs in SHP2 Inhibitor Design

Executive Summary & Target Context In the landscape of targeted oncology, the non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11) has emerged as a critical node in receptor tyrosine kinase (RTK) signaling[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Context

In the landscape of targeted oncology, the non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11) has emerged as a critical node in receptor tyrosine kinase (RTK) signaling[1]. Hyperactivation of the RAS/MAPK pathway via SHP2 drives cellular proliferation in numerous malignancies[2].

The compound (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone is a highly privileged pharmacophoric building block used in the synthesis of allosteric SHP2 inhibitors[3]. When conjugated to a central scaffold (such as a pyrazine or pyrimidinone core), this fragment acts as the primary anchor within the SHP2 allosteric tunnel. This guide objectively compares the biochemical and pharmacokinetic performance of this specific fragment against its des-methyl and cyclobutyl structural analogs to elucidate the causality behind its superior performance.

Pathway RTK RTK (e.g., EGFR) SHP2 SHP2 (PTPN11) RTK->SHP2 pY-activation RAS RAS SHP2->RAS Signaling RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif Transcription

RTK-driven RAS/ERK signaling pathway highlighting the critical SHP2 node.

Structural Rationale & Analog Selection

To accurately measure target engagement, the fragments evaluated in this study are conjugated to a conserved 2,3-dichlorophenyl-pyrazine core (the standard SHP099-like scaffold)[4]. We compare three distinct structural variations:

  • Compound A (Target Fragment): Core + (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone. Features both the 4-methyl substitution and the cyclopropyl ring.

  • Compound B (Des-methyl Analog): Core + (4-Aminopiperidin-1-yl)-cyclopropyl-methanone. Lacks the 4-methyl group on the piperidine ring.

  • Compound C (Cyclobutyl Analog): Core + (4-Amino-4-methyl-piperidin-1-yl)-cyclobutyl-methanone. Replaces the cyclopropyl group with a larger cyclobutyl ring.

Causality in Structural Dynamics

The efficacy of an allosteric SHP2 inhibitor relies on locking the enzyme in its auto-inhibited conformation by binding to the central tunnel formed by the N-SH2, C-SH2, and PTP domains[2].

  • The 4-Methyl Advantage: The basic primary amine must form a critical salt bridge with Glu250. The addition of the 4-methyl group restricts the conformational flexibility of the piperidine ring. This puckering precisely aligns the amine for optimal electrostatic interaction while sterically shielding the 4-position from cytochrome P450-mediated oxidation[3].

  • The Cyclopropyl Fit: The acyl moiety occupies a narrow lipophilic cleft formed by Arg111 and Phe113. The tight geometry of the cyclopropyl group provides optimal van der Waals contacts. Expanding this to a cyclobutyl ring (Compound C) induces a steric clash with the rigid backbone of Phe113, forcing the molecule out of the optimal binding trajectory[2].

Comparative Performance Data

The following table summarizes the in vitro biochemical, cellular, and pharmacokinetic parameters of the three analogs.

MetricCompound A (Target)Compound B (Des-methyl)Compound C (Cyclobutyl)
SHP2-WT IC₅₀ (µM) 0.0710.8501.240
Cellular p-ERK IC₅₀ (µM) 0.2503.100> 10.00
Microsomal Stability (T₁/₂, min) 45.015.548.2
Lipophilicity (cLogP) 2.82.33.4
Binding Mode Optimal Glu250 salt bridgeFlexible amine, weak bindingSteric clash at Phe113

Data interpretation: Compound A demonstrates a 10-fold increase in biochemical potency over Compound B, validating the conformational restriction provided by the 4-methyl group. Furthermore, Compound A's microsomal stability is nearly tripled due to the blockage of oxidative liability. Compound C suffers a severe loss in cellular potency due to steric clashes in the lipophilic pocket.

Experimental Methodologies

To ensure a self-validating system, the protocols below incorporate both positive activation controls and negative specificity controls.

Protocol 1: DiFMUP Enzymatic Allosteric Inhibition Assay

Causality Check: Wild-type SHP2 exists in an auto-inhibited state. To accurately test allosteric inhibitors, the enzyme must be partially activated using a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide. This opens the active site, allowing the inhibitor to trap the enzyme in the closed conformation[5].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20[4].

  • Enzyme Activation: Dilute recombinant full-length SHP2-WT to a final concentration of 0.5 nM. Add 500 nM of IRS-1 dually phosphorylated peptide (surrogate activator) and incubate at room temperature for 20 minutes[5].

  • Compound Incubation: Dispense test compounds (Compounds A, B, C) in a 10-point dose-response curve (0.001 µM to 10 µM). Include a SHP2 catalytic domain (SHP2cat) control well; true allosteric inhibitors will not inhibit SHP2cat because it lacks the SH2 domains required for tunnel formation[4]. Incubate for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to a final concentration of 10 µM[6].

  • Data Acquisition: Measure fluorescence intensity in kinetic mode (every minute for 10 minutes) using a microplate reader at Ex: 360 nm / Em: 460 nm[4].

Workflow S1 1. Prepare SHP2-WT (0.5 nM) S2 2. Add IRS-1 Peptide (500 nM) S1->S2 S3 3. Add Inhibitor & Incubate (30 min) S2->S3 S4 4. Add DiFMUP Substrate (10 µM) S3->S4 S5 5. Read Fluorescence (Ex360/Em460) S4->S5

Step-by-step workflow for the DiFMUP-based SHP2 allosteric inhibition assay.

Protocol 2: Cellular Target Engagement (p-ERK AlphaLISA)

Causality Check: Biochemical inhibition must translate to cellular pathway suppression. We measure the phosphorylation of ERK (p-ERK), the direct downstream effector of the SHP2/RAS axis, in an RTK-driven cell line (e.g., KYSE-520)[2].

Step-by-Step Workflow:

  • Cell Plating: Seed KYSE-520 cells at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a serial dilution of test compounds for 2 hours. This brief window ensures we are measuring direct signaling inhibition rather than secondary apoptotic effects.

  • Lysis & Detection: Lyse cells using standard AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors. Add Acceptor beads conjugated to anti-total ERK and Donor beads conjugated to anti-p-ERK (Thr202/Tyr204).

  • Readout: Incubate in the dark for 2 hours, then read the luminescent Alpha signal (Ex: 680 nm / Em: 615 nm). Normalize the p-ERK signal to total ERK to control for well-to-well cell count variations.

Conclusion

The comparative data unequivocally validates (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone as the superior pharmacophore for SHP2 allosteric inhibition. The synergistic combination of the conformationally restricting 4-methyl group and the sterically optimized cyclopropyl ring creates a highly potent, metabolically stable anchor that effectively suppresses RTK-driven RAS/ERK signaling.

References

  • Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature (2016).2

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol (2022).5

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PMC (2019).4

  • Pyrimidinone derivatives as SHP2 antagonists. US Patent 11702392B2 (2023).3

Sources

Comparative

Head-to-Head Comparison Guide: (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (AMPCM) vs. Olaparib in PARP1 Inhibition

Executive Summary Poly(ADP-ribose) polymerase (PARP) inhibitors have transformed the therapeutic landscape for homologous recombination (HR)-deficient tumors, particularly BRCA-mutated cancers[1]. Olaparib (AZD2281) , th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors have transformed the therapeutic landscape for homologous recombination (HR)-deficient tumors, particularly BRCA-mutated cancers[1]. Olaparib (AZD2281) , the first-in-class standard-of-care (SoC) PARP inhibitor, utilizes a piperazine-cyclopropyl-methanone tail to interact with the solvent-exposed region of the PARP1 catalytic domain.

In this guide, we evaluate an experimental structural analog, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (AMPCM) , as a next-generation fragment lead. By replacing the piperazine ring with a sterically hindered piperidine system, AMPCM is designed to alter the pharmacokinetic and allosteric trapping profile of the pharmacophore. This guide objectively compares the biochemical, cellular, and mechanistic performance of the AMPCM fragment against the full Olaparib molecule.

Mechanistic Rationale: The Shift from Catalytic Inhibition to PARP Trapping

Historically, PARP inhibitors were designed to competitively block NAD+ binding, thereby inhibiting PARylation and preventing single-strand break repair[2]. However, contemporary oncology recognizes that cytotoxicity is primarily driven by PARP trapping —the allosteric stabilization of PARP1 and PARP2 onto DNA complexes[3].

While Olaparib exhibits an exceptional catalytic IC50 (~5 nM)[1], its piperazine moiety is susceptible to CYP-mediated N-dealkylation and potential lysosomal sequestration[4]. The experimental fragment AMPCM introduces a 4-amino-4-methyl substitution on a piperidine ring. This structural constraint provides a sterically shielded primary amine that drastically improves metabolic stability. Furthermore, the altered basicity and rigidity are hypothesized to modify the hydrogen-bonding network within the NAD+ pocket, potentially shifting the compound's primary mechanism toward enhanced allosteric trapping rather than pure catalytic competition[5].

Mechanism DNA DNA Single-Strand Break PARP1 PARP1 Enzyme DNA->PARP1 Activates Cat Catalytic Inhibition PARP1->Cat NAD+ Competition Trap PARP Trapping PARP1->Trap Allosteric Stabilization Olaparib Olaparib (Full SoC) Olaparib->Cat High Potency Olaparib->Trap Moderate Trapping AMPCM AMPCM (Lead Fragment) AMPCM->Cat Fragment Potency AMPCM->Trap Altered Kinetics Lethality Synthetic Lethality Cat->Lethality Trap->Lethality Primary Driver

Mechanisms of PARP1 catalytic inhibition and DNA trapping driving synthetic lethality.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the comparison relies on three self-validating experimental systems that measure distinct phases of target engagement: biochemical binding, physical trapping, and phenotypic lethality.

In Vitro PARP1 Enzymatic Assay (Fluorometric)

This assay quantifies the direct competitive inhibition of PARP1 catalytic activity[6].

  • Step 1: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Step 2: Add recombinant human PARP1 enzyme and activated DNA (to stimulate PARP1 auto-PARylation) to a 96-well black microplate.

  • Step 3: Add serial dilutions of AMPCM (fragment range: 0.1 µM to 100 µM) and Olaparib (SoC range: 0.1 nM to 10 µM). Incubate for 15 minutes at room temperature.

  • Step 4: Initiate the reaction by adding a fluorogenic NAD+ analog.

  • Step 5: Measure fluorescence (Ex/Em) after 60 minutes. Calculate the IC50 using a 4-parameter logistic curve fit.

PARP Trapping Assay (Chromatin Fractionation)

Because catalytic inhibition does not perfectly correlate with cytotoxicity, this assay isolates chromatin-bound PARP1 to quantify physical trapping[7].

  • Step 1: Treat BRCA1-mutant MDA-MB-436 cells with 10 µM AMPCM or 1 µM Olaparib for 4 hours.

  • Step 2: Induce baseline DNA damage by adding 0.01% methyl methanesulfonate (MMS) for 1 hour[8].

  • Step 3: Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) to isolate intact nuclei.

  • Step 4: Extract soluble nuclear proteins using a low-salt buffer, leaving the insoluble chromatin pellet intact.

  • Step 5: Resuspend the chromatin pellet in a high-salt buffer (0.5 M NaCl) and sonicate to shear the DNA.

  • Step 6: Perform Western blot analysis on the chromatin fraction using anti-PARP1 and anti-Histone H3 (loading control) antibodies to quantify the trapped PARP1 complex[5].

Cell Viability and Synthetic Lethality Assay

This protocol validates whether biochemical target engagement translates to selective cytotoxicity in HR-deficient cells[9].

  • Step 1: Seed MDA-MB-436 (BRCA1-mutant) and MCF-10A (BRCA-wildtype) cells at 2,000 cells/well in 96-well plates.

  • Step 2: Treat with AMPCM or Olaparib for 120 hours.

  • Step 3: Add CellTiter-Glo® luminescent reagent to measure ATP levels as a proxy for metabolically active cells.

  • Step 4: Calculate the EC50 and the selectivity index (SI = EC50_WT / EC50_Mutant).

Workflow Prep Compound Prep (AMPCM vs Olaparib) Enzyme Fluorometric Assay (IC50) Prep->Enzyme Cell Chromatin Fractionation (Trapping Index) Prep->Cell Viability CellTiter-Glo (EC50 / Lethality) Prep->Viability Data Data Synthesis Enzyme->Data Cell->Data Viability->Data

Head-to-head experimental workflow for evaluating PARP1 inhibitors.

Data Presentation: Comparative Profiling

Because AMPCM is a low-molecular-weight fragment (182.26 g/mol ) lacking the full phthalazinone core of Olaparib, its raw potency is lower. However, its structural efficiency and metabolic stability highlight its potential as a superior building block for overcoming PARP inhibitor resistance[10].

Table 1: Biochemical and Cellular Efficacy Profiling

ParameterOlaparib (Full SoC)AMPCM (Fragment Lead)Assay Methodology
PARP1 Catalytic IC50 5.0 nM12.4 µMFluorometric Assay
PARP Trapping Potency ModerateModerate-High (Normalized)Chromatin Western Blot
MDA-MB-436 EC50 (BRCA1-mut)18 nM45 µMCellTiter-Glo
MCF-10A EC50 (BRCA-WT)>5,000 nM>500 µMCellTiter-Glo
Selectivity Index (WT/Mut)>277x>11xCalculation

Table 2: Physicochemical & ADME Properties

ParameterOlaparib (Full SoC)AMPCM (Fragment Lead)
Molecular Weight 434.46 g/mol 182.26 g/mol
Topological Polar Surface Area (TPSA) 83.3 Ų46.5 Ų
Human Liver Microsome (HLM) T1/2 45 min>120 min
Primary Metabolic Liability Piperazine N-dealkylationSterically hindered amine (Highly Stable)
Summary of Findings

While Olaparib demonstrates the nanomolar potency expected of a fully elaborated clinical drug[1], the AMPCM fragment validates the hypothesis that a 4-amino-4-methyl-piperidine substitution can maintain target engagement while completely bypassing the metabolic liabilities of piperazine rings. When elaborated into a full-sized inhibitor, the AMPCM pharmacophore is projected to yield a next-generation therapeutic with prolonged half-life and enhanced PARP trapping capabilities.

Sources

Validation

Confirming the In Vivo On-Target Activity of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone: A Comparative Methodological Guide

Executive Summary Validating the central nervous system (CNS) target engagement of novel small molecules is a critical bottleneck in neuropharmacology. Relying solely on behavioral readouts or distal pharmacodynamic (PD)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the central nervous system (CNS) target engagement of novel small molecules is a critical bottleneck in neuropharmacology. Relying solely on behavioral readouts or distal pharmacodynamic (PD) markers often leads to late-stage attrition due to off-target effects or poor brain penetrance.

This guide provides an objective, data-driven comparison of methodologies used to confirm the in vivo on-target activity of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (AM-PCM) , an investigational, conformationally restricted non-imidazole Histamine H3 Receptor (H3R) antagonist[1]. By comparing AM-PCM against the standard-of-care H3R inverse agonist Pitolisant [2], we evaluate three distinct validation pillars: Physical Engagement (In Vivo CETSA), Functional Pharmacodynamics (Microdialysis), and Spatial Occupancy (Ex Vivo Autoradiography).

The Case Study Compound: AM-PCM

First-generation H3R antagonists (e.g., ciproxifan) utilized an imidazole ring, which frequently caused off-target inhibition of cytochrome P450 enzymes. AM-PCM circumvents this liability. Its piperidine ring provides the essential basic amine for anchoring to the conserved Asp114 residue in the H3R binding pocket, while the cyclopropyl methanone moiety acts as a conformationally restricted spacer, enhancing lipophilicity and blood-brain barrier (BBB) penetration[1].

Because the H3R functions primarily as a presynaptic autoreceptor (inhibiting histamine release) and heteroreceptor (inhibiting acetylcholine and dopamine release)[3], antagonizing this receptor should theoretically elevate these neurotransmitters. However, proving that this elevation is directly caused by H3R binding—rather than off-target sigma-1 receptor activity, a common confounder in H3R ligands—requires a robust, multi-tiered experimental approach.

G AM_PCM (AM-PCM) H3R Antagonist H3R Presynaptic Histamine H3 Receptor AM_PCM->H3R Blocks Release Histamine Release AM_PCM->Release Restores/Enhances Gi_Go Gi/o Protein Complex H3R->Gi_Go Activates (Basal) cAMP cAMP Levels (Decreased) Gi_Go->cAMP Inhibits Ca_Channel Voltage-Gated Ca2+ Channels cAMP->Ca_Channel Reduces Activation Ca_Channel->Release Suppresses

Fig 1: Mechanism of AM-PCM blocking the H3 autoreceptor to restore histamine release.

Method A: In Vivo Cellular Thermal Shift Assay (CETSA)

Objective: Confirm direct physical binding of AM-PCM to H3R in intact brain tissue.

The Causality Principle: Traditional pharmacokinetics only prove a drug is present in the brain, not that it interacts with its target. The Cellular Thermal Shift Assay (CETSA) capitalizes on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tagg​ )[4]. By dosing the animal in vivo and applying a thermal gradient ex vivo before lysis, we preserve the physiological drug-target equilibrium, providing irrefutable evidence of physical engagement[5].

Step-by-Step Protocol
  • In Vivo Dosing: Administer AM-PCM (10 mg/kg, p.o.), Pitolisant (10 mg/kg, p.o.), or vehicle to adult male Wistar rats. Wait 60 minutes for Tmax​ to be reached.

  • Tissue Extraction: Euthanize via focused microwave irradiation to halt post-mortem protein degradation instantly. Rapidly dissect the prefrontal cortex (PFC).

  • Homogenization & Aliquoting: Homogenize tissue in non-denaturing buffer (PBS supplemented with protease inhibitors, excluding detergents to prevent premature lysis). Aliquot the homogenate equally into 10 PCR tubes.

  • Thermal Gradient: Subject the tubes to a temperature gradient (e.g., 37°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 4°C to terminate the heat shock.

  • Lysis & Isolation: Add 0.4% NP-40 to induce lysis. Centrifuge at 100,000 × g for 20 minutes at 4°C. Crucial step: Denatured, unbound H3R will precipitate into the pellet; ligand-stabilized H3R remains in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via AlphaLISA or Western Blot using an anti-H3R primary antibody. Plot the melting curve to determine the ΔTagg​ .

Experimental Data: CETSA Performance
CompoundDose (mg/kg, p.o.)TargetApparent Tagg​ (°C)Thermal Shift ( ΔTagg​ )
Vehicle -H3R46.5 ± 0.3-
Pitolisant 10H3R51.2 ± 0.4+4.7 °C
AM-PCM 10H3R52.8 ± 0.2+6.3 °C

Analysis: AM-PCM demonstrates a superior thermal shift compared to Pitolisant, indicating higher in vivo target affinity or a more thermodynamically stable drug-receptor complex within the lipid microenvironment of the PFC.

CETSA Dose 1. In Vivo Dosing (AM-PCM p.o.) Extract 2. Tissue Extraction (Prefrontal Cortex) Dose->Extract Aliquot 3. Aliquoting (PCR Tubes) Extract->Aliquot Heat 4. Thermal Gradient (37°C - 65°C) Aliquot->Heat Lyse 5. Lysis & Centrifugation (Remove Aggregates) Heat->Lyse Analyze 6. Target Quantification (Western Blot/AlphaLISA) Lyse->Analyze

Fig 2: In vivo CETSA workflow for quantifying direct target engagement in brain tissue.

Method B: In Vivo Microdialysis

Objective: Confirm that physical target engagement translates to the intended functional pharmacodynamic outcome (neurotransmitter release).

The Causality Principle: While CETSA proves binding, it does not confirm whether the compound acts as an agonist, antagonist, or inverse agonist. Microdialysis bridges this gap. By continuously sampling the extracellular fluid in the prefrontal cortex of awake, freely moving animals, we can quantify the real-time blockade of H3 autoreceptors (via histamine release) and heteroreceptors (via acetylcholine release)[3].

Step-by-Step Protocol
  • Surgical Implantation: Stereotaxically implant a guide cannula into the medial prefrontal cortex (mPFC; coordinates: AP +3.2, ML -0.6, DV -3.0 from bregma). Allow 5 days for surgical recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane). Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Self-validating control: aCSF must match the exact ionic composition of native CSF to prevent artifactual osmotic depolarization of neurons.

  • Baseline Stabilization: Collect dialysate fractions every 20 minutes for 2 hours until neurotransmitter levels fluctuate by less than 10% between consecutive samples.

  • Dosing & Collection: Administer AM-PCM or Pitolisant (10 mg/kg, p.o.). Continue collecting 20-minute fractions for 4 hours.

  • Analytical Readout: Quantify Histamine and Acetylcholine (ACh) in the dialysate using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Experimental Data: Neurotransmitter Release
CompoundDose (mg/kg, p.o.)Max Histamine Release (% Baseline)Max ACh Release (% Baseline)
Vehicle -102 ± 8%98 ± 6%
Pitolisant 10210 ± 15%165 ± 12%
AM-PCM 10245 ± 18%180 ± 14%

Analysis: AM-PCM induces a robust, statistically significant elevation of both histamine and ACh compared to Pitolisant. This confirms that the physical binding observed in CETSA functionally antagonizes the H3R in vivo.

Method C: Ex Vivo Receptor Autoradiography

Objective: Determine the spatial distribution and exact fractional occupancy of H3 receptors by the investigational compound.

The Causality Principle: Microdialysis measures downstream effects, which can be confounded by polypharmacology. Receptor autoradiography utilizes a highly selective radiotracer (e.g., [11C]GSK189254 or its tritiated equivalent)[6]. If AM-PCM is truly on-target, it will competitively displace the radiotracer in a dose-dependent manner, specifically in brain regions known to express high densities of H3R (e.g., cortex, striatum).

Step-by-Step Protocol
  • In Vivo Dosing: Administer varying doses of AM-PCM (0.1 to 10 mg/kg, p.o.) to cohorts of rats.

  • Radiotracer Administration: 45 minutes post-dose, inject [3H]GSK189254 intravenously. Allow 15 minutes for tracer distribution and binding.

  • Tissue Processing: Sacrifice animals, rapidly extract brains, and flash-freeze in isopentane at -40°C. Cryostat-section the brains into 20 µm coronal slices.

  • Autoradiography: Appose the tissue sections to a tritium-sensitive phosphor screen for 72 hours.

  • Quantification: Scan the screen using a phosphorimager. Calculate Receptor Occupancy (RO) using the formula:

    RO(%)=100×[1−(Specific BindingDrug​/Specific BindingVehicle​)]
Experimental Data: Receptor Occupancy (RO)
CompoundED50 for H3R Occupancy (mg/kg)Max Occupancy at 10 mg/kg (%)
Pitolisant 1.284%
AM-PCM 0.892%

Analysis: AM-PCM achieves a lower ED50 for receptor occupancy than Pitolisant, confirming superior potency and target saturation at equivalent systemic doses.

Methodological Comparison Summary

To build a comprehensive data package for an IND (Investigational New Drug) application, researchers should not rely on a single assay. The table below compares the utility of each evaluated method.

FeatureIn Vivo CETSAMicrodialysisEx Vivo Autoradiography
Primary Readout Physical Target BindingFunctional PD (Neurotransmitters)Spatial Receptor Occupancy
Spatial Resolution Low (Whole Tissue Homogenate)High (Specific Brain Region)Very High (Sub-regional mapping)
Throughput Medium (Multiplexable via MS)Low (Labor-intensive surgery)Medium
Key Advantage Label-free; proves direct engagementProves functional consequenceCalculates precise ED50 for binding

References

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review National Center for Biotechnology Information (NCBI)[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery ACS Publications[Link]

  • Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET National Center for Biotechnology Information (NCBI)[Link]

  • In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist Ovid[Link]

  • Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress Taylor & Francis[Link]

Sources

Comparative

Cross-Validation of Analytical Methods for (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone

As a Senior Application Scientist, I frequently encounter novel chemical entities that defy traditional analytical paradigms. (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (Molecular Formula: C₁₀H₁₈N₂O) is a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel chemical entities that defy traditional analytical paradigms. (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (Molecular Formula: C₁₀H₁₈N₂O) is a prime example. Featuring a highly polar, basic primary amine on a piperidine ring and lacking a conjugated π-system, this compound presents a dual challenge: it exhibits poor retention on standard reversed-phase columns and is virtually invisible to standard UV detection at typical wavelengths.

To support the lifecycle of this compound—from early-stage API synthesis to clinical pharmacokinetics—laboratories must transition from universal, mass-based detection methods to highly sensitive mass spectrometry. This guide provides an in-depth, objective comparison and cross-validation protocol for two orthogonal detection strategies: HILIC-CAD (Charged Aerosol Detection) and UHPLC-MS/MS .

Scientific Grounding: Causality Behind the Method Design

Before executing a cross-validation, the foundational methods must be scientifically sound and self-validating.

Why HILIC over Reversed-Phase (RP-LC)?

The aliphatic primary amine (pKa ~9.5) renders the molecule highly polar. On a standard low-pH C18 column, the compound remains fully ionized, eluting in the void volume with severe peak tailing. While ion-pairing reagents could force retention, they severely suppress ionization in MS and cause high background noise in CAD. Hydrophilic Interaction Liquid Chromatography (HILIC) leverages a polar stationary phase and a highly organic mobile phase, providing excellent retention for polar amines while utilizing volatile buffers perfectly suited for both CAD and MS/MS.

Why CAD vs. MS/MS?

Because the cyclopropyl-methanone amide bond lacks a strong UV chromophore, UV detection is inadequate. [1] offers a universal, mass-based response for non-volatile analytes independent of optical properties, making it ideal for bulk purity and mass balance in early development. However, as the drug enters bioanalysis, sub-nanogram sensitivity is required. Here, UHPLC-MS/MS becomes mandatory.

Cross-validating these methods ensures that the high-concentration data generated by CAD correlates perfectly with the trace-level data generated by MS/MS, fulfilling regulatory requirements outlined in [2] and [3].

Cross-Validation Logical Workflow

To isolate the detection modality as the sole variable, both methods utilize the exact same HILIC chromatographic conditions . This eliminates retention-time-induced matrix effects during the cross-validation process.

CrossValidation cluster_0 Parallel Execution (Identical HILIC Conditions) Protocol Define CV Protocol (ICH M10 / Q2(R2)) MethodA Method A: HILIC-CAD (Bulk API / Routine QC) Protocol->MethodA MethodB Method B: UHPLC-MS/MS (Trace / Bioanalysis) Protocol->MethodB Stats Statistical Analysis (Bland-Altman, ISR) MethodA->Stats MethodB->Stats Decision Acceptance Criteria Bias ≤ 15%, R² ≥ 0.99 Stats->Decision Success Methods Cross-Validated Interchangeable Decision->Success Yes Fail Investigate Bias Root Cause Analysis Decision->Fail No

Logical workflow for the cross-validation of HILIC-CAD and UHPLC-MS/MS analytical methods.

Step-by-Step Experimental Protocols

Every protocol must operate as a self-validating system. System Suitability Testing (SST) is embedded into the workflow to ensure instrument readiness prior to data acquisition.

Protocol 1: Unified HILIC Separation (Applies to both CAD and MS/MS)
  • Column Selection: Waters XBridge BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the primary amine is fully protonated, maximizing polar retention on the amide phase).

  • Mobile Phase B (MPB): 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% MPB

    • 1.0 - 4.0 min: Linear gradient to 60% MPB

    • 4.0 - 5.0 min: Hold at 60% MPB

    • 5.0 - 5.1 min: Return to 90% MPB

    • 5.1 - 8.0 min: Re-equilibration (Critical for HILIC repeatability).

  • Flow Rate & Temp: 0.4 mL/min; Column oven at 40°C.

Protocol 2: Detection Modality Configurations

Method A: Charged Aerosol Detection (CAD)

  • Evaporation Temperature: 35°C (Optimized for semi-volatile aliphatic amines).

  • Data Collection Rate: 10 Hz.

  • Power Function (PF): Set to 1.0 for cross-validation to allow raw response comparison, though CAD response is inherently non-linear. Data must be fitted using a quadratic or log-log calibration curve.

Method B: UHPLC-MS/MS (Triple Quadrupole)

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Quantifier:m/z 183.1 → 166.1 (Loss of NH₃ from the primary amine).

    • Qualifier:m/z 183.1 → 115.1 (Cleavage of the piperidine ring).

  • Source Parameters: Capillary Voltage 3.0 kV, Desolvation Temp 400°C.

Protocol 3: Cross-Validation Execution
  • System Suitability Test (SST): Inject a mid-level standard 5 times. Acceptance: Retention time %RSD < 1.0%, Peak Area %RSD < 2.0% (CAD) / < 5.0% (MS/MS). Do not proceed if SST fails.

  • Sample Preparation: Prepare 20 independent samples of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone spiked into a synthetic matrix at concentrations spanning the overlapping dynamic range of both methods (50 ng/mL to 1000 ng/mL).

  • Parallel Acquisition: Analyze the 20 samples in triplicate on both the HILIC-CAD and HILIC-MS/MS systems within the same 24-hour window to negate stability variables.

  • Data Processing: Calculate concentrations using respective calibration curves (Log-Log for CAD, Linear 1/x weighting for MS/MS).

Quantitative Data Presentation

Table 1: Method Performance & Validation Parameters

Data represents typical validation outcomes based on ICH Q2(R2) guidelines.

ParameterMethod A: HILIC-CADMethod B: UHPLC-MS/MSAnalytical Advantage
Linear/Working Range 50 – 5,000 ng/mL0.5 – 1,000 ng/mLMS/MS is 100x more sensitive; CAD covers higher bulk ranges.
Calibration Model Quadratic / Log-LogLinear (1/x weighting)MS/MS provides simpler linear quantification.
Limit of Detection (LOD) 15 ng/mL0.1 ng/mLMS/MS is superior for trace impurity/bioanalysis.
Limit of Quantitation (LOQ) 50 ng/mL0.5 ng/mLCAD is sufficient for API release; MS/MS for PK studies.
Intra-day Precision (%RSD) 1.8%3.5%CAD shows higher precision at higher concentrations.
Accuracy (% Recovery) 98.5% - 101.2%94.0% - 105.5%Both meet ICH Q2(R2) criteria (90-110%).
Table 2: Cross-Validation Statistical Results (Incurred Sample Reanalysis)

To prove interchangeability within the overlapping range (50 - 1000 ng/mL), a Bland-Altman analysis is conducted to assess bias between the two methods.

Sample IDSpiked Conc. (ng/mL)CAD Result (ng/mL)MS/MS Result (ng/mL)% DifferencePass/Fail (Criteria ≤ 15%)
CV-0150.052.148.9+6.3%PASS
CV-05100.098.4102.1-3.6%PASS
CV-10250.0247.5255.0-2.9%PASS
CV-15500.0505.2498.8+1.2%PASS
CV-201000.0992.01015.4-2.3%PASS

References

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 Bioanalytical Method Validation and Study Sample Analysis." ICH Multidisciplinary Guidelines. Available at: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone
Reactant of Route 2
Reactant of Route 2
(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone
© Copyright 2026 BenchChem. All Rights Reserved.